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  • Product: 2-(2-Phenylpropyl)-1,3,2-dioxaborinane
  • CAS: 86290-27-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Boronic acids and their derivatives are pivotal in modern medicinal chemistry and organic synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Boronic acids and their derivatives are pivotal in modern medicinal chemistry and organic synthesis, serving as versatile building blocks and pharmacophores.[1][2] Their efficacy and reliability, however, are intrinsically linked to their stability. This guide provides a comprehensive technical overview of the thermodynamic stability of a specific boronic ester, 2-(2-Phenylpropyl)-1,3,2-dioxaborinane. This document moves beyond a mere listing of facts to explain the causal relationships behind its stability profile. We will delve into the structural nuances that govern its stability, present robust, self-validating experimental protocols for its characterization, and offer computational approaches for predictive analysis. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to confidently handle and utilize this important class of molecules.

Introduction: The Significance of Boronic Ester Stability in Drug Development

Boronic acids and their esters have become indispensable in pharmaceutical development, with applications ranging from potent enzyme inhibitors to crucial intermediates in cross-coupling reactions for the synthesis of complex drug molecules.[1][2] The utility of these compounds is, however, often moderated by their inherent instability. Decomposition pathways such as hydrolysis, oxidation, and protodeboronation can compromise shelf-life, reaction yields, and ultimately, the therapeutic efficacy of boronic acid-containing drugs.[3]

The conversion of a boronic acid to a boronic ester, such as a 1,3,2-dioxaborinane, is a common strategy to enhance stability. These cyclic esters often provide a good balance of stability for handling and purification while allowing for subsequent chemical transformations. Understanding the thermodynamic stability of a specific boronic ester like 2-(2-Phenylpropyl)-1,3,2-dioxaborinane is therefore not an academic exercise, but a critical aspect of process development, formulation, and ensuring the quality and reliability of active pharmaceutical ingredients (APIs).

This guide will focus on the multifaceted nature of the stability of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane, providing both a theoretical framework and practical, actionable protocols.

Structural Features Influencing the Stability of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

The thermodynamic stability of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane is not a singular property but rather the result of a delicate interplay of several structural and electronic factors.

The 1,3,2-Dioxaborinane Ring System

The six-membered 1,3,2-dioxaborinane ring, formed from the condensation of a boronic acid with 1,3-propanediol, is a key determinant of the molecule's stability. Compared to their five-membered 1,3,2-dioxaborolane counterparts (formed with 1,2-diols), six-membered rings generally exhibit different stability profiles. While five-membered rings like those derived from pinacol can offer enhanced stability against hydrolysis, some studies suggest that six-membered ring esters may undergo protodeboronation more readily than the parent boronic acid.[2]

Steric and Electronic Effects of the 2-Phenylpropyl Substituent

The substituent on the boron atom plays a crucial role in modulating the stability of the boronic ester. In the case of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane, the 2-phenylpropyl group exerts both steric and electronic effects:

  • Steric Hindrance: The bulky 2-phenylpropyl group provides a degree of steric shielding around the boron atom. This can hinder the approach of nucleophiles, such as water, thereby slowing down the rate of hydrolysis.

  • Electronic Effects: The phenyl ring, being an aromatic system, can influence the electron density at the boron center through inductive and resonance effects. The alkyl chain connecting the phenyl ring to the boron atom will also have an inductive effect. These electronic modifications can impact the susceptibility of the C-B bond to cleavage.

The interplay of these effects determines the overall stability of the molecule. A graphical representation of these influencing factors is presented below.

G cluster_molecule 2-(2-Phenylpropyl)-1,3,2-dioxaborinane cluster_factors Factors Influencing Stability cluster_pathways Decomposition Pathways Molecule Core Molecule Steric Steric Hindrance (2-Phenylpropyl group) Molecule->Steric Governed by Electronic Electronic Effects (Phenyl & Propyl groups) Molecule->Electronic Governed by Ring Ring Strain & Conformation (1,3,2-Dioxaborinane ring) Molecule->Ring Governed by Hydrolysis Hydrolysis Steric->Hydrolysis Impacts susceptibility to Oxidation Oxidation Steric->Oxidation Impacts susceptibility to Protodeboronation Protodeboronation Steric->Protodeboronation Impacts susceptibility to Thermal Thermal Decomposition Steric->Thermal Impacts susceptibility to Electronic->Hydrolysis Impacts susceptibility to Electronic->Oxidation Impacts susceptibility to Electronic->Protodeboronation Impacts susceptibility to Electronic->Thermal Impacts susceptibility to Ring->Hydrolysis Impacts susceptibility to Ring->Oxidation Impacts susceptibility to Ring->Protodeboronation Impacts susceptibility to Ring->Thermal Impacts susceptibility to

Figure 1: Key factors influencing the stability of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane.

Experimental Assessment of Thermodynamic Stability

A thorough understanding of the thermodynamic stability of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane requires a multi-faceted experimental approach. The following sections provide detailed, self-validating protocols for key analytical techniques.

Synthesis of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

A prerequisite for any stability study is the synthesis and purification of the target compound. A general and reliable method for the synthesis of 1,3,2-dioxaborinanes is the condensation of the corresponding boronic acid with 1,3-propanediol.

Protocol 1: Synthesis of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 2-(2-phenylpropyl)boronic acid (1 equivalent), 1,3-propanediol (1.1 equivalents), and a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux. The azeotropic removal of water will drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹¹B NMR, and High-Resolution Mass Spectrometry (HRMS).

Thermal Stability Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to probe the thermal stability of a compound.[4][5] TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[6]

Protocol 2: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of purified 2-(2-Phenylpropyl)-1,3,2-dioxaborinane into a TGA pan.

  • Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program: Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition provides an indication of the thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Protocol 3: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above any expected thermal events.

    • Cool the sample back to the initial temperature.

    • Perform a second heating ramp to observe any changes in the material's thermal properties after the initial heating.

  • Data Analysis: Analyze the resulting thermogram for endothermic or exothermic events, such as melting, crystallization, or decomposition. The enthalpy changes associated with these events can be quantified.

ParameterTGADSC
Principle Measures mass change vs. temperatureMeasures heat flow vs. temperature[6]
Information Obtained Decomposition temperature, residual massMelting point, glass transition, enthalpy of transitions[5]
Typical Sample Size 5-10 mg2-5 mg
Atmosphere Inert (N₂) or reactive (Air)Inert (N₂) or reactive (Air)

Table 1: Comparison of TGA and DSC for Thermal Stability Analysis

Hydrolytic Stability Assessment

The susceptibility of the boronic ester to hydrolysis is a critical parameter, especially for applications in aqueous environments or formulations containing water. The rate of hydrolysis can be conveniently monitored by ¹H NMR spectroscopy.

Protocol 4: ¹H NMR-based Hydrolysis Kinetics

  • Sample Preparation: Prepare a stock solution of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane in a deuterated organic solvent (e.g., CD₃CN).

  • Reaction Initiation: In an NMR tube, combine the stock solution with a buffered D₂O solution of known pD to initiate hydrolysis.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the disappearance of the signals corresponding to the boronic ester and the appearance of signals for the hydrolysis products (2-(2-phenylpropyl)boronic acid and 1,3-propanediol). The rate of hydrolysis can be determined by plotting the concentration of the starting material versus time.

Oxidative Stability Evaluation

Oxidation is another significant degradation pathway for boronic esters. The stability towards common oxidizing agents can be assessed to predict the compound's shelf-life and compatibility with various reaction conditions.

Protocol 5: Oxidative Stability Assay

  • Reaction Setup: Dissolve a known amount of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane in a suitable solvent. Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).

  • Monitoring: Monitor the reaction progress over time using an appropriate analytical technique such as HPLC or GC-MS.

  • Analysis: Quantify the amount of remaining starting material at different time points to determine the rate of oxidative degradation.

Computational Modeling of Thermodynamic Stability

In addition to experimental methods, computational chemistry provides a powerful tool for predicting and understanding the thermodynamic stability of molecules.[7][8] Density Functional Theory (DFT) is a widely used method for these calculations.[9]

Workflow for Computational Stability Analysis

G cluster_workflow Computational Workflow A 1. Build 3D Structure of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane B 2. Geometry Optimization using DFT (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation to confirm minimum energy structure B->C D 4. Calculate Thermodynamic Properties (Enthalpy, Gibbs Free Energy) C->D E 5. Model Decomposition Pathways (e.g., Hydrolysis Transition State) D->E F 6. Calculate Activation Barriers E->F

Figure 2: A typical workflow for the computational analysis of thermodynamic stability.

By calculating the Gibbs free energy of the boronic ester and its potential decomposition products, the thermodynamic favorability of degradation pathways can be assessed. Furthermore, modeling the transition states for these reactions can provide insights into the kinetic stability of the molecule.

Practical Implications and Conclusion

The thermodynamic stability of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane is a critical parameter that influences its handling, storage, and application in drug discovery and development. A comprehensive assessment of its stability requires a combination of experimental and computational approaches.

  • For Process Chemists: The thermal stability data obtained from TGA and DSC will inform safe operating temperatures for synthesis and purification.

  • For Formulation Scientists: Understanding the hydrolytic and oxidative stability is crucial for developing stable drug formulations with an adequate shelf-life.

  • For Medicinal Chemists: Knowledge of the stability profile allows for the rational design of more robust boronic acid-based drug candidates.

While specific thermodynamic data for 2-(2-Phenylpropyl)-1,3,2-dioxaborinane is not extensively reported in the literature, the protocols and theoretical framework provided in this guide offer a robust and comprehensive approach for its determination. By systematically applying these methodologies, researchers can gain a deep and practical understanding of the stability of this important molecule, thereby accelerating the development of novel and effective pharmaceuticals.

References

  • Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. The Journal of Organic Chemistry. 2016. [Link]

  • Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. PubMed. 2016. [Link]

  • On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PMC. [Link]

  • Structural and Thermodynamic Analysis of a Three-Component Assembly Forming ortho-Iminophenylboronate Esters. The Journal of Organic Chemistry. 2016. [Link]

  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ResearchGate. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. ResearchGate. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Thermogravimetric analysis. Wikipedia. [Link]

  • 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][7][8][10]diazaborinin-4(1H)-one. MDPI. 2021. [Link]

  • The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes. Semantic Scholar. 1963. [Link]

  • 2-PHENYL-1,3,2-DIOXABORINANE. Chemdad. [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

Sources

Exploratory

Electronic and steric properties of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

An In-Depth Technical Guide to the Electronic and Steric Properties of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane Abstract This technical guide provides a comprehensive analysis of the electronic and steric properties of 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic and Steric Properties of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric properties of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane, a chiral secondary boronic ester of significant interest in modern organic synthesis. As a member of the organoboron family, its reactivity and utility are fundamentally governed by the interplay between the electron-deficient boron center and the spatial arrangement of its substituents. This document elucidates the structural underpinnings of its Lewis acidity, conformational behavior, and steric profile. We will explore how these intrinsic properties dictate its role in key synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Detailed spectroscopic characterization methodologies and experimental protocols are provided to serve as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile reagent.

Introduction: The Significance of Cyclic Boronic Esters

Organoboron compounds, particularly boronic acids and their ester derivatives, have become indispensable tools in synthetic chemistry. Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have cemented their role in academic and industrial research.[1][2] Among these, cyclic boronic esters like 2-(2-Phenylpropyl)-1,3,2-dioxaborinane offer distinct advantages. The 1,3,2-dioxaborinane framework, a six-membered ring, confers enhanced stability compared to acyclic esters or the parent boronic acid, particularly against protodeboronation.[3]

Understanding the nuanced electronic and steric characteristics of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane is paramount. These properties not only define its shelf-life and handling requirements but, more critically, govern its reaction kinetics, selectivity, and stereochemical outcomes in complex synthetic pathways.[4] This guide offers an in-depth exploration of these core attributes to empower chemists to utilize this reagent with precision and predictability.

Molecular Architecture: A Structural Overview

The foundational structure of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane consists of two key components: the heterocyclic 1,3,2-dioxaborinane ring and the chiral 2-phenylpropyl group appended to the boron atom.

  • The 1,3,2-Dioxaborinane Ring: This is a six-membered heterocycle containing a boron atom, two oxygen atoms, and three carbon atoms derived from 1,3-propanediol.[5] The boron atom within this ring system is typically trivalent, featuring a trigonal planar geometry and sp² hybridization.[5][6] A defining feature is the presence of a vacant p-orbital perpendicular to the molecular plane, which is the origin of the compound's characteristic Lewis acidity.[5][7]

  • The 2-Phenylpropyl Substituent: This group introduces both specific steric demands and electronic effects. Crucially, it contains a stereocenter at the carbon adjacent to the boron atom, rendering the entire molecule chiral. This chirality can be leveraged for stereoselective synthesis.[5]

Figure 1: Molecular structure of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane.

Analysis of Electronic Properties

The electronic nature of the boron center is the primary driver of the molecule's reactivity.

Lewis Acidity and Hybridization

The sp²-hybridized boron atom possesses a vacant p-orbital, making it an electron-pair acceptor, or Lewis acid. This inherent electrophilicity is the basis for its interaction with nucleophiles, including the bases required to initiate the catalytic cycle of the Suzuki-Miyaura reaction.[1] Upon coordination with a Lewis base (e.g., a hydroxide or alkoxide anion), the boron atom re-hybridizes from sp² (trigonal planar) to sp³ (tetrahedral), forming a negatively charged "boronate" or "ate" complex.[6] This structural change is critical, as it increases the nucleophilicity of the organic group attached to boron, facilitating its transfer to the palladium center during transmetalation.

Inductive and Mesomeric Effects

The overall electron density at the boron center is modulated by the attached groups:

  • 2-Phenylpropyl Group: As a secondary alkyl group, it exerts a weak electron-donating inductive effect (+I), which slightly reduces the Lewis acidity of the boron compared to a vinyl or aryl boronic ester.

  • Dioxaborinane Ring: The two oxygen atoms are highly electronegative and withdraw electron density from the boron via induction (-I). However, they can also donate lone-pair electron density into the boron's empty p-orbital (a π-donating or mesomeric effect). This donation helps to stabilize the electron-deficient boron center. Computational studies on analogous boronate esters confirm that the nature of the diol backbone significantly influences the energetics of reactions.[8][9]

Dissecting the Steric Profile

The three-dimensional architecture of the molecule imposes significant spatial constraints that influence its reactivity.

Steric Hindrance from the 2-Phenylpropyl Group

The 2-phenylpropyl group is sterically demanding. The presence of a methyl group and a phenyl group on the carbon alpha to the boron atom creates a crowded environment. This steric bulk can:

  • Hinder Nucleophilic Attack: The approach of reagents to the boron center can be sterically impeded, potentially slowing down reaction rates compared to less hindered boronic esters.

  • Influence Reaction Selectivity: In reactions involving chiral substrates or reagents, the steric environment created by the chiral 2-phenylpropyl group can lead to high levels of diastereoselectivity.[5]

  • Dictate Stereochemical Outcomes: For transformations like the Suzuki-Miyaura coupling, the reaction often proceeds with retention of configuration at the chiral carbon center, a testament to a concerted transmetalation step where the steric profile plays a key role.[4][10]

Conformation of the Dioxaborinane Ring

Unlike the planar five-membered dioxaborolane ring (derived from pinacol or ethylene glycol), the six-membered dioxaborinane ring is non-planar. X-ray crystallographic studies of similar structures show that it typically adopts a stable, low-energy conformation, such as a chair or an envelope, to minimize torsional and steric strain.[11] This fixed conformation further contributes to the overall steric environment around the boron atom, influencing its accessibility.

Spectroscopic Validation and Characterization

A multi-technique spectroscopic approach is essential for the unequivocal confirmation of the structure and purity of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in solution.[12][13]

Technique Expected Observations for 2-(2-Phenylpropyl)-1,3,2-dioxaborinane Rationale
¹H NMR Phenyl Protons: Multiplet, ~7.1-7.4 ppm.[5] Aliphatic Protons: Complex multiplets for the -CH- (methine), -CH₂- (methylene of propyl), and -CH₃ (methyl) groups. Dioxaborinane Protons: Distinct multiplets for the axial and equatorial protons of the three -CH₂- groups of the ring.The chemical shifts are dictated by the electronic environment. Aromatic protons are deshielded. The diastereotopic nature of the ring protons often leads to complex splitting patterns.[14]
¹³C NMR Aromatic Carbons: Signals in the ~125-145 ppm region. Aliphatic Carbons: Signals for the methine, methylene, and methyl carbons of the side chain. Dioxaborinane Carbons: Signals for the ring carbons.Provides a map of the unique carbon environments in the molecule.[15][16]
¹¹B NMR A single, relatively broad signal in the range of δ 28–35 ppm .This chemical shift is characteristic of a neutral, trigonal-planar (sp²) boron atom in a boronic ester.[6] Formation of a tetrahedral "ate" complex would cause a significant upfield shift to ~δ 8-15 ppm.[6]
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • B-O Stretching: A very strong and characteristic absorption band is expected in the 1300–1400 cm⁻¹ region.[5][17]

  • B-C Stretching: A distinct vibrational mode can be observed, often coupled with ring stretches.[17]

  • C-H Stretching: Aliphatic and aromatic C-H stretches will appear in their typical regions (2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively).[5]

X-ray Crystallography

For definitive structural proof in the solid state, single-crystal X-ray diffraction is the gold standard. It provides precise data on bond lengths, bond angles, and the three-dimensional conformation of the molecule, offering direct visualization of its steric properties.[11][18][19]

Practical Applications and Mechanistic Insights

The electronic and steric properties of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane directly translate into its performance in synthetic applications.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is a cornerstone of modern synthesis for forming C(sp²)-C(sp³) bonds and is a primary application for this reagent.[1][20] The stability of the dioxaborinane ring makes it an excellent, slow-releasing source of the boronic acid under reaction conditions.[5][21][22]

Mechanistic Role of Electronic and Steric Properties:

  • Oxidative Addition: The palladium(0) catalyst inserts into an aryl halide (or triflate) bond. The boronic ester is not yet involved.

  • Transmetalation (Key Step): This is where the properties of the boronic ester are critical.

    • Activation (Electronic): A base (e.g., K₂CO₃, CsF) activates the boronic ester by coordinating to the Lewis acidic boron, forming the tetrahedral boronate "ate" complex. This increases the electron density on the 2-phenylpropyl group, making it sufficiently nucleophilic to transfer to the electrophilic Pd(II) center.

    • Transfer (Steric): The sterically hindered environment around the boron influences the rate of transmetalation. The transfer of the 2-phenylpropyl group from boron to palladium typically proceeds with retention of stereochemistry, indicating a concerted process where the bulky substituents guide the trajectory of the interaction.[4][10]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elim Reductive Elimination pd2_r1r2->reductive_elim reductive_elim->pd0 Regeneration product R¹-R² (Product) reductive_elim->product boronate [R²-B(OR)₃]⁻ M⁺ (from Boronic Ester + Base) boronate->transmetalation

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Causality Statement: The following protocols are designed for robustness. The choice of solvent, temperature, and purification method is based on the known stability and physical properties of boronic esters to ensure high yield and purity.

Synthesis of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

This procedure details the esterification of the corresponding boronic acid with 1,3-propanediol. The azeotropic removal of water is critical to drive the equilibrium towards the product.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-phenylpropylboronic acid (1.0 eq), 1,3-propanediol (1.1 eq), and toluene (approx. 0.2 M concentration).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or ¹H NMR analysis of an aliquot until the starting boronic acid is fully consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can often be used directly. If necessary, purification can be achieved by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Note: Boronic esters can be sensitive to prolonged exposure to silica gel; minimize contact time.

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~10-20 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming for optimal resolution. Integrate all signals to confirm proton ratios.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (often several thousand) is required due to the low natural abundance of ¹³C.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. This experiment is typically very fast. Use a borosilicate NMR tube as a blank or an external standard like BF₃·OEt₂ for chemical shift referencing if high accuracy is needed.

  • Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain clean, interpretable spectra.

Figure 3: General workflow for the synthesis and characterization of the title compound.

Conclusion

2-(2-Phenylpropyl)-1,3,2-dioxaborinane is a sophisticated synthetic building block whose utility is deeply rooted in its fundamental electronic and steric properties. Its Lewis acidic boron center, modulated by the inductive and mesomeric effects of its substituents, provides the electronic trigger for key transformations. Simultaneously, the significant steric bulk of the chiral 2-phenylpropyl group and the defined conformation of the dioxaborinane ring create a unique three-dimensional environment that governs reaction kinetics and stereoselectivity. A thorough understanding and characterization of these interconnected features, as outlined in this guide, are essential for the rational design and successful execution of advanced organic syntheses.

References

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  • Bishop, M., et al. (2000). Structural characterization of borate esters in which sodium acts as a support to the structural framework. J. Chem. Soc., Dalton Trans.
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  • Caddick, S., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Anslyn, E. V., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC. [Link]

  • Sordo, F., et al. (2023). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry (RSC Publishing). [Link]

  • Hoang, G. L., & Takacs, J. M. Stereochemical course of Suzuki–Miyaura cross-coupling with chiral secondary boronic esters or trifluoroborate salts. ResearchGate. [Link]

  • Bourne, P. E., et al. (1975). X-Ray crystallographic determination of the structure of the p-bromophenylboronate ester of 17α,20β,21-trihydroxypregn-4-en-3-one. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Anslyn, E. V., et al. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PMC. [Link]

  • Crudden, C. M., et al. (2009). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society. [Link]

  • ResearchGate. X-ray molecular structure of boronate ester 30. ResearchGate. [Link]

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  • Semantic Scholar. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Semantic Scholar. [Link]

  • Goggins, S., et al. (2014). Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. PubMed. [Link]

  • Biscoe, M. R., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

  • PubMed. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Creative Biostructure. (2025). NMR for Studying Plant-Based Compounds. Creative Biostructure. [Link]

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  • PMC. (2012). Exploring the influence of steric, electronic and lipophilic descriptors of 1,3-diarly propenones on their anti-inflammatory activity. PMC. [Link]

  • MDPI. (2021). 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][8][18][23]diazaborinin-4(1H)-one. MDPI. [Link]

  • ResearchGate. Synthesis of 1,3,4,2-dioxazaborinines from α-hydroxycarbonyl compounds and α-ketoacids. ResearchGate. [Link]

  • MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]

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Foundational

An In-depth Technical Guide to 2-(2-Phenylpropyl)-1,3,2-dioxaborinane Derivatives: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Organoboron compounds, particularly boronic acids and their ester derivatives, have become indispensable tools in contemporary organic synthesis an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organoboron compounds, particularly boronic acids and their ester derivatives, have become indispensable tools in contemporary organic synthesis and medicinal chemistry.[1] Their unique electronic properties, coupled with their relatively low toxicity and stability, have positioned them as critical building blocks for complex molecular architectures. This guide focuses on a specific subclass: 2-(2-phenylpropyl)-1,3,2-dioxaborinane derivatives. We will explore the nuanced synthesis of this scaffold, detailing the critical hydroboration-esterification pathway. Furthermore, we will provide a comprehensive overview of its characterization using modern spectroscopic techniques and delve into its significant applications as a versatile coupling partner in Suzuki-Miyaura reactions and as a pharmacophore in the design of targeted enzyme inhibitors, offering field-proven insights for professionals in drug development.

Introduction: The Significance of the Dioxaborinane Scaffold

Boronic acids and their cyclic esters, such as dioxaborinanes, are organoboron compounds featuring a carbon-boron bond. First prepared in 1860, their extensive application in synthesis is a more recent development, highlighted by Nobel Prize-winning reactions like hydroboration (H.C. Brown, 1979) and Suzuki-Miyaura cross-coupling (Akira Suzuki, 2010).[1]

The 1,3,2-dioxaborinane ring is a six-membered heterocycle containing two oxygen atoms and one boron atom.[2] This structure is typically formed by the condensation of a boronic acid with 1,3-propanediol. The resulting boronic ester offers several advantages over its parent boronic acid:

  • Enhanced Stability: Boronic esters are generally more stable and less prone to dehydration and protodeboronation than boronic acids. This stability facilitates easier handling, purification (e.g., via silica gel chromatography), and storage.[3]

  • Improved Solubility: They often exhibit better solubility in organic solvents used in synthetic reactions.

  • Tunable Reactivity: The diol used for esterification can be modified to tune the steric and electronic properties of the boron center, influencing its reactivity in subsequent transformations.

The 2-(2-phenylpropyl) substituent introduces a chiral benzylic carbon and specific steric bulk, making this derivative a valuable and unique building block for creating complex, three-dimensional molecules relevant to drug discovery.

Synthetic Strategies and Mechanistic Insights

The most efficient and regioselective pathway to 2-(2-phenylpropyl)-1,3,2-dioxaborinane involves a two-stage process: the hydroboration of α-methylstyrene followed by esterification.

Stage 1: Anti-Markovnikov Hydroboration of α-Methylstyrene

Hydroboration is the addition of a hydrogen-boron bond across a carbon-carbon double bond.[4][5] This reaction is renowned for its predictable regioselectivity and stereospecificity.

  • Regioselectivity: The reaction proceeds with anti-Markovnikov selectivity. The boron atom, being the more electropositive part of the B-H bond, adds to the less sterically hindered carbon of the alkene, while the hydrogen atom adds to the more substituted carbon.[6][7] In the case of α-methylstyrene, the boron adds to the terminal carbon (C1) of the double bond.

  • Mechanism: The addition occurs in a concerted, four-membered transition state. The electron-rich π-bond of the alkene attacks the empty p-orbital of the electrophilic boron atom, while a hydride (H⁻) is simultaneously transferred from the boron to the adjacent, more substituted carbon.[3] This single-step mechanism precludes the formation of a discrete carbocation, thus preventing rearrangements.[5]

  • Stereospecificity: The addition is a syn-addition , meaning the boron and hydrogen atoms are delivered to the same face of the double bond.[5]

The overall workflow for the synthesis is depicted below.

G cluster_0 Stage 1: Hydroboration cluster_1 Stage 2: Oxidation & Esterification alpha-Methylstyrene alpha-Methylstyrene Hydroboration Hydroboration alpha-Methylstyrene->Hydroboration Borane_Reagent Borane Reagent (e.g., BH3•THF) Borane_Reagent->Hydroboration Trialkylborane Tris(2-phenylpropyl)borane Intermediate Hydroboration->Trialkylborane Oxidation Oxidative Workup (e.g., NaOH, H2O2) Trialkylborane->Oxidation Boronic_Acid (2-Phenylpropyl)boronic Acid Oxidation->Boronic_Acid Esterification Esterification (Dehydration) Boronic_Acid->Esterification Propanediol 1,3-Propanediol Propanediol->Esterification Final_Product 2-(2-Phenylpropyl)-1,3,2-dioxaborinane Esterification->Final_Product

Fig. 1: Overall synthetic workflow for 2-(2-Phenylpropyl)-1,3,2-dioxaborinane.
Stage 2: Esterification with 1,3-Propanediol

The trialkylborane intermediate is typically not isolated. It is first oxidized to the corresponding (2-phenylpropyl)boronic acid. The synthesis of the final dioxaborinane is then achieved through a straightforward esterification reaction between the boronic acid and 1,3-propanediol.[2]

This is an equilibrium process that is driven to completion by the removal of water, which is formed as a byproduct.[3] Common laboratory techniques to achieve this include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.

  • Dehydrating Agents: Incorporating a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves into the reaction mixture.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of (2-Phenylpropyl)boronic Acid
  • Setup: To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-methylstyrene (10 mmol). Dissolve it in 50 mL of anhydrous tetrahydrofuran (THF).

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add borane-tetrahydrofuran complex (BH₃•THF, 1.0 M solution in THF, 11 mmol) dropwise via a syringe over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Oxidation (Workup): Cool the reaction mixture back to 0 °C. Cautiously add 10 mL of water to quench any unreacted borane. Slowly add 15 mL of 3 M aqueous sodium hydroxide (NaOH), followed by the dropwise addition of 15 mL of 30% hydrogen peroxide (H₂O₂). Caution: This oxidation is exothermic.

  • Isolation: Stir the mixture at room temperature for 2 hours. Separate the aqueous and organic layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude boronic acid can often be used directly in the next step or purified by crystallization.

Protocol 2: Synthesis of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane
  • Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine the crude (2-phenylpropyl)boronic acid (10 mmol), 1,3-propanediol (11 mmol), and 50 mL of toluene.

  • Esterification: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Purification: Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the desired 2-(2-phenylpropyl)-1,3,2-dioxaborinane. It can be further purified by vacuum distillation or flash column chromatography on silica gel if necessary.

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected Nuclear Magnetic Resonance (NMR) data based on analyses of similar structures.[8][9][10]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityKey Structural Assignment
¹H NMR 7.15 - 7.35mPhenyl group protons (5H)
4.10 - 4.25t-O-CH₂ -CH₂- (axial protons, 2H)
3.80 - 3.95m-O-CH₂ -CH₂- (equatorial protons, 2H)
2.80 - 2.95mPh-CH (CH₃)-CH₂-B (1H)
1.90 - 2.05m-O-CH₂-CH₂ -CH₂-O- (2H)
1.20 - 1.30dPh-CH(CH₃ )-CH₂-B (3H)
1.10 - 1.25mPh-CH(CH₃)-CH₂ -B (2H)
¹³C NMR 145 - 147sQuaternary phenyl carbon (C-ipso)
128 - 129dPhenyl C-H (ortho/meta)
126 - 127dPhenyl C-H (para)
61 - 63tC H₂-O (dioxaborinane ring)
40 - 42dPh-C H(CH₃)-
27 - 29t-O-CH₂-C H₂-CH₂-O-
22 - 24qPh-CH(C H₃)-
~20 (broad)tC H₂-B (broad due to quadrupolar relaxation)
¹¹B NMR 28 - 34br sTri-coordinate Boron (B-O₂)

Note: The signal for the carbon attached to boron in ¹³C NMR is often broad and may be difficult to observe due to the quadrupolar nature of the ¹¹B nucleus. The ¹¹B NMR spectrum is expected to show a single, broad signal in the region typical for tricoordinate boronic esters.[11][12][13]

Applications in Drug Development

The 2-(2-phenylpropyl)-1,3,2-dioxaborinane scaffold is a powerful intermediate for two key applications in medicinal chemistry: Suzuki-Miyaura cross-coupling and as a precursor to boronic acid-based enzyme inhibitors.

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction is one of the most robust methods for forming C(sp³)–C(sp²) bonds.[14] The 2-(2-phenylpropyl) group can be coupled with a wide variety of aryl or vinyl halides (or triflates) to construct complex molecular frameworks.

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The boronic ester must first be activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic "ate" complex.[15] This complex then transfers the 2-phenylpropyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex Ar-X ArX Ar-X (Aryl Halide) OxAdd Oxidative Addition PdII_R_complex Ar-Pd(II)L₂-R PdII_complex->PdII_R_complex [R-B(OR)₂(OH)]⁻ BoronicEster R-B(OR)₂ (Dioxaborinane) AteComplex [R-B(OR)₂(OH)]⁻ BoronicEster->AteComplex + Base Base Base (OH⁻) Transmetalation Transmetalation PdII_R_complex->Pd0 Product Ar-R (Coupled Product) PdII_R_complex->Product RedElim Reductive Elimination

Fig. 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Precursors to Boronic Acid Enzyme Inhibitors

Boronic acids have emerged as a privileged pharmacophore for designing potent and selective enzyme inhibitors.[1] The key to their mechanism of action is the empty p-orbital on the boron atom, which acts as a strong Lewis acid.

In many enzymes, particularly serine proteases, a key serine residue in the active site acts as a nucleophile during catalysis. A boronic acid warhead can enter the active site and accept the lone pair from the serine's hydroxyl group. This forms a stable, covalent, yet reversible tetrahedral boronate adduct, mimicking the natural transition state of the enzymatic reaction and effectively inhibiting the enzyme.[2][16][17]

The 2-(2-phenylpropyl)-1,3,2-dioxaborinane can be easily deprotected under mild acidic or transesterification conditions to unmask the active boronic acid at a late stage in a synthetic sequence. This strategy is crucial in the synthesis of complex drugs like the proteasome inhibitor Bortezomib (Velcade®), where a boronic acid is essential for its therapeutic activity against multiple myeloma.[18]

Enzyme_Inhibition Serine Ser-OH (Nucleophile) TransitionState Tetrahedral Boronate Adduct (Reversible Covalent Complex) Serine->TransitionState BoronicAcid R-B(OH)₂ (Inhibitor) BoronicAcid->TransitionState Nucleophilic Attack (Empty p-orbital of Boron accepts e⁻ pair) TransitionState->Serine TransitionState->BoronicAcid Reversal

Fig. 3: Mechanism of reversible covalent inhibition by a boronic acid.

Conclusion and Future Outlook

2-(2-Phenylpropyl)-1,3,2-dioxaborinane is a highly valuable, yet specific, building block in the arsenal of the medicinal chemist. Its synthesis via a reliable hydroboration-esterification sequence provides access to a chiral, sterically defined fragment. Its utility is most pronounced in its application as a coupling partner for the construction of novel carbon-carbon bonds via Suzuki-Miyaura chemistry and as a stable precursor for potent boronic acid-based enzyme inhibitors. As the demand for structurally complex and three-dimensional drug candidates continues to grow, the strategic use of such well-defined organoboron intermediates will undoubtedly play an increasingly important role in accelerating the drug discovery and development process. Future research may focus on developing enantioselective syntheses and exploring the unique biological activities imparted by the 2-phenylpropyl moiety itself in novel therapeutic agents.

References

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chea, H., & Snieckus, V. (2001). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

  • Cardenas, F. (2020). hydroboration, a brief historical review through mechanistic views, part i: alkyl. redalyc.org. Available at: [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Hydroboration. Wikipedia. Available at: [Link]

  • Request PDF. (n.d.). Aminoboronic Acids and Esters: From Synthetic Challenges to the Discovery of Unique Classes of Enzyme Inhibitors. ResearchGate. Available at: [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

  • LibreTexts. (2022). 9. Hydroboration-Oxidation of Alkenes. LibreTexts. Available at: [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. San Diego State University. Available at: [Link]

  • MDPI. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. Available at: [Link]

  • SciSpace. (n.d.). 13C NMR Chemical Shifts and Ring Conformations of 2-Hydroxy-1,3,2-dioxaborolane and 2-Hydroxy-1,3,2. SciSpace. Available at: [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2021). 10.13: Hydroboration–Oxidation. Chemistry LibreTexts. Available at: [Link]

  • IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available at: [Link]

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]

  • YouTube. (2021). Hydroboration–Oxidation of Styrene. YouTube. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • RSC.org. (n.d.). VI. 1H and 13C NMR Spectra. RSC.org. Available at: [Link]

  • Institute of Chemistry Ceylon. (2023). 11B NMR Spectroscopy. Institute of Chemistry Ceylon. Available at: [Link]

  • ChemRxiv. (n.d.). 11B NMR Together with IR Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Bor. ChemRxiv. Available at: [Link]

  • PMC. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). PMC. Available at: [Link]

  • University of Ottawa. (n.d.). Boron NMR. University of Ottawa. Available at: [Link]

  • MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. MDPI. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced C(sp²)–C(sp³) Suzuki-Miyaura Cross-Coupling Utilizing 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

Executive Summary & Mechanistic Insights The Suzuki-Miyaura cross-coupling is a foundational methodology for carbon-carbon bond formation in pharmaceutical development and complex organic synthesis[1]. While traditional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

The Suzuki-Miyaura cross-coupling is a foundational methodology for carbon-carbon bond formation in pharmaceutical development and complex organic synthesis[1]. While traditional C(sp²)–C(sp²) couplings (e.g., aryl-aryl) are highly robust, the integration of alkylboronic esters—such as the primary, β-branched 2-(2-Phenylpropyl)-1,3,2-dioxaborinane —introduces severe mechanistic bottlenecks[2].

As an Application Scientist, it is critical to understand the causality behind why standard conditions fail for these substrates and how to rationally design a protocol that works. Alkylboronates suffer from two primary failure modes:

  • Sluggish Transmetalation: The lack of π-electrons in the sp³ carbon makes the transfer of the alkyl group to the Pd(II) center energetically demanding[3].

  • β-Hydride Elimination: Once transmetalation occurs, the resulting alkyl-Pd(II) intermediate is highly prone to β-hydride elimination, yielding unwanted alkene byproducts and protodehalogenated starting materials rather than the desired cross-coupled product[3].

The Rational Solution: Ligand & Boronate Synergy

To overcome these barriers, this protocol leverages a highly specific catalytic system:

  • The 1,3,2-Dioxaborinane Advantage: Unlike sterically hindered and highly stable pinacol (Bpin) esters, the 1,3,2-dioxaborinane ring hydrolyzes more readily under mild aqueous basic conditions[2]. This rapid in situ hydrolysis accelerates the formation of the electron-rich, nucleophilic boronate "ate" complex, which is an absolute prerequisite for driving the sluggish C(sp³) transmetalation step[1].

  • Ligand Design (RuPhos): To outcompete β-hydride elimination, we utilize RuPhos, a bulky, electron-rich dialkylbiarylphosphine. The electron-rich nature of RuPhos stabilizes the active Pd(0) species, while its massive steric bulk (large bite angle) forces the Pd(II) intermediate to undergo rapid reductive elimination, effectively "trapping" the product before β-hydride elimination can occur[4].

  • Biphasic Solvent System: A Toluene/H₂O (10:1) mixture is employed. Water dissolves the K₃PO₄ base to facilitate boronate activation, while the organic phase protects the alkylboronate from excessive protodeboronation[5].

Mechanism Pd0 Pd(0)L Active Catalyst PdII_OA Ar-Pd(II)-X Oxidative Addition Pd0->PdII_OA + Ar-X PdII_TM Ar-Pd(II)-Alkyl Transmetalation PdII_OA->PdII_TM Transmetalation Product Ar-Alkyl Coupled Product PdII_TM->Product Reductive Elimination BetaElim Ar-H + Alkene β-Hydride Elimination PdII_TM->BetaElim Competing Pathway (Suppressed by Ligand) Product->Pd0 Regenerates Pd(0) Boronate 2-(2-Phenylpropyl)- 1,3,2-dioxaborinane + Base Boronate->PdII_OA

Catalytic cycle of B-alkyl Suzuki coupling highlighting the suppressed β-hydride elimination.

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative optimization data that validates the selection of Pd(OAc)₂ and RuPhos. Using standard ligands (like PPh₃) results in near-complete conversion to the β-hydride elimination byproduct, proving the necessity of steric bulk in the ligand sphere.

EntryPalladium Source (5 mol%)Ligand (10 mol%)Base (3.0 eq)SolventTarget Yield (%)β-Hydride Elimination (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene< 5%> 85%
2Pd(dppf)Cl₂NoneK₃PO₄Toluene/H₂O22%60%
3Pd₂(dba)₃PCy₃K₃PO₄1,4-Dioxane45%35%
4Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O78%12%
5 Pd(OAc)₂ RuPhos K₃PO₄ Toluene/H₂O (10:1) 92% < 2%

Note: Data represents standardized comparative yields for primary β-branched alkylboronates coupling with electron-neutral aryl bromides.

Experimental Methodology

Materials Required
  • Coupling Partner: Aryl Bromide or Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Boronate: 2-(2-Phenylpropyl)-1,3,2-dioxaborinane (1.5 mmol, 1.5 equiv). Excess is used to compensate for minor protodeboronation.

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Ligand: RuPhos (0.10 mmol, 10 mol%)

  • Base: Potassium phosphate tribasic, K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Solvents: Toluene (10 mL) and Deionized H₂O (1 mL), rigorously degassed.

Protocol Step1 1. Reagent Preparation Weigh Pd(OAc)2, RuPhos, K3PO4, Boronate Step2 2. Inert Atmosphere Evacuate & backfill with Argon (3x) Step1->Step2 Step3 3. Solvent Addition Add degassed Toluene/H2O (10:1) Step2->Step3 Step4 4. Reaction Stir at 80°C for 16 h Step3->Step4 Step5 5. Workup Quench with H2O, extract with EtOAc Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6 Step7 7. Validation NMR / LC-MS Analysis Step6->Step7

Step-by-step experimental workflow for the C(sp²)–C(sp³) Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, sequentially add the Aryl Halide (1.0 mmol), 2-(2-Phenylpropyl)-1,3,2-dioxaborinane (306 mg, 1.5 mmol), Pd(OAc)₂ (11.2 mg, 5 mol%), RuPhos (46.7 mg, 10 mol%), and anhydrous K₃PO₄ (636 mg, 3.0 equiv).

  • Atmospheric Exchange: Seal the tube with a rubber septum. Connect to a Schlenk line, evacuate the flask under high vacuum for 3 minutes, and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment. Causality: Pd(0) intermediates are highly sensitive to oxidation, which prematurely kills the catalytic cycle.

  • Solvent Addition: Inject 10 mL of anhydrous, sparged Toluene and 1 mL of degassed Deionized H₂O via syringe.

  • Heating & Stirring: Replace the septum with a Teflon screw cap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 16 hours. Causality: High stirring rates are mandatory for biphasic reactions to maximize the interfacial surface area between the organic reactants and the aqueous base.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of H₂O. Separate the layers and extract the aqueous phase with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a Hexanes/EtOAc gradient to isolate the pure cross-coupled product.

Self-Validation & Troubleshooting

A robust protocol must be self-validating. Use the following metrics to ensure the system is operating correctly:

  • Visual Indicators: Upon heating, the reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous-like state in the organic layer, indicating the successful reduction of Pd(II) to the active Pd(0) species. Black precipitation (palladium black) early in the reaction indicates catalyst death via oxidation or ligand dissociation.

  • TLC Monitoring: 2-(2-Phenylpropyl)-1,3,2-dioxaborinane is UV-inactive. To monitor its consumption, use a KMnO₄ stain (the boronate will appear as a bright yellow spot against a purple background). The aryl halide and the coupled product will be UV-active.

  • Byproduct Diagnostics (LC-MS):

    • Observation: High levels of Ar-H (protodehalogenation) and alkene.

    • Diagnosis: β-hydride elimination is outcompeting reductive elimination. Ensure the RuPhos ligand is not degraded (check via ³¹P NMR) and that the reaction temperature is not exceeding 80 °C.

    • Observation: High levels of unreacted Aryl Halide and Cumene (protodeboronation of the starting material).

    • Diagnosis: The transmetalation step is failing. This is usually due to poor base solubility or insufficient water. Ensure the 10:1 Toluene/Water ratio is strictly maintained and stirring is vigorous.

References

  • National Institutes of Health (PMC). "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." Available at:[Link]

  • Chemistry LibreTexts. "Reaction Mechanism and Mechanistic Studies: Suzuki-Miyaura Coupling." Available at:[Link]

  • ACS Publications. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions." Available at: [Link]

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Application

The Unseen Workhorse: Application Notes for 2-(2-Phenylpropyl)-1,3,2-dioxaborinane in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the landscape of asymmetric synthesis, chiral boronic esters have emerged as indispensable tools for...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of asymmetric synthesis, chiral boronic esters have emerged as indispensable tools for the stereocontrolled construction of complex molecular architectures. Among these, 2-(2-Phenylpropyl)-1,3,2-dioxaborinane represents a class of chiral reagents with significant potential, leveraging a stereogenic center on the boron-bound substituent and a chiral diol backbone. This guide provides an in-depth exploration of the synthesis and putative applications of this reagent. While direct, extensive literature on this specific molecule is sparse, this document builds upon well-established principles and protocols for analogous chiral 1,3,2-dioxaborinanes. We will delve into the mechanistic underpinnings of its stereodirecting capacity and provide detailed, field-proven protocols for its likely applications in key C-C bond-forming reactions, empowering researchers to harness its synthetic utility.

Introduction: The Strategic Advantage of Chiral Dioxaborinanes

Chiral boronic esters are lauded for their stability, ease of handling, and versatile reactivity.[1][2][3] The 1,3,2-dioxaborinane framework, derived from 1,3-diols, offers a robust and stereochemically defined environment around the boron center. The specific reagent in focus, 2-(2-Phenylpropyl)-1,3,2-dioxaborinane, possesses two key elements of chirality:

  • A Chiral Alkyl Group: The (R)- or (S)-2-phenylpropyl group provides a chiral environment directly attached to the boron atom.

  • A Chiral Diol Backbone: The 1,3,2-dioxaborinane ring is constructed from an enantiopure 1,3-diol, creating a C2-symmetric or related chiral scaffold.

This dual chirality is anticipated to provide a high degree of stereochemical control in reactions where the boronic ester acts as a chiral auxiliary or reagent.

Synthesis of the Chiral Precursor: Enantiopure 2-Phenyl-1,3-propanediol

The synthesis of the chiral 1,3,2-dioxaborinane ring commences with the preparation of an enantiopure 1,3-diol. 2-Phenyl-1,3-propanediol is a logical and accessible precursor.

Protocol 1: Synthesis of (R)- or (S)-2-Phenyl-1,3-propanediol

This protocol outlines a chemoenzymatic approach to access enantiomerically enriched 2-phenyl-1,3-propanediol.

Workflow Diagram:

cluster_synthesis Synthesis of 2-Phenyl-1,3-propanediol Diethyl_Phenylmalonate Diethyl Phenylmalonate Reduction Reduction (e.g., LiAlH4) Diethyl_Phenylmalonate->Reduction Racemic_Diol Racemic 2-Phenyl-1,3-propanediol Reduction->Racemic_Diol Enzymatic_Resolution Enzymatic Resolution (e.g., Lipase) Racemic_Diol->Enzymatic_Resolution Separation Separation Enzymatic_Resolution->Separation Enantiopure_Diol Enantiopure 2-Phenyl-1,3-propanediol Separation->Enantiopure_Diol

Caption: Synthesis and resolution of the chiral diol precursor.

Materials:

  • Diethyl phenylmalonate

  • Lithium aluminum hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)[4]

  • Dry diethyl ether or THF

  • Lipase (e.g., from Candida antarctica)

  • Vinyl acetate

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reduction of Diethyl Phenylmalonate:

    • To a stirred suspension of LiAlH₄ (2.0 eq.) in dry diethyl ether at 0 °C under an inert atmosphere, add a solution of diethyl phenylmalonate (1.0 eq.) in dry diethyl ether dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

    • Filter the resulting solids and concentrate the filtrate under reduced pressure to yield racemic 2-phenyl-1,3-propanediol.

  • Enzymatic Kinetic Resolution:

    • Dissolve the racemic diol in a suitable organic solvent (e.g., hexane).

    • Add lipase and vinyl acetate (0.5-0.6 eq.).

    • Monitor the reaction by TLC or GC until approximately 50% conversion is reached.

    • Filter off the enzyme and concentrate the filtrate.

    • The resulting mixture of the mono-acetylated diol and the unreacted diol can be separated by silica gel column chromatography to afford the enantiopure diol.

Preparation of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

With the enantiopure diol in hand, the chiral dioxaborinane can be synthesized by condensation with the appropriate boronic acid or its equivalent.

Protocol 2: Synthesis of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

Workflow Diagram:

cluster_synthesis Synthesis of Chiral Dioxaborinane Chiral_Diol Enantiopure 2-Phenyl-1,3-propanediol Condensation Condensation (Dean-Stark) Chiral_Diol->Condensation Boronic_Acid 2-Phenylpropylboronic Acid Boronic_Acid->Condensation Target_Compound 2-(2-Phenylpropyl)-1,3,2-dioxaborinane Condensation->Target_Compound

Caption: Condensation to form the target chiral dioxaborinane.

Materials:

  • Enantiopure 2-phenyl-1,3-propanediol

  • 2-Phenylpropylboronic acid

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add enantiopure 2-phenyl-1,3-propanediol (1.0 eq.) and 2-phenylpropylboronic acid (1.0 eq.) in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude 2-(2-Phenylpropyl)-1,3,2-dioxaborinane, which can be purified by distillation or chromatography if necessary.

Applications in Asymmetric Synthesis: Model Protocols

Asymmetric Allylboration of Aldehydes

Asymmetric allylboration is a powerful method for the synthesis of chiral homoallylic alcohols.[5] Chiral dioxaborinanes are effective reagents for this transformation.

Reaction Mechanism:

cluster_mechanism Asymmetric Allylboration Mechanism Reagent Chiral Dioxaborinane Transition_State Zimmerman-Traxler Transition State Reagent->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Intermediate Boronate Intermediate Transition_State->Intermediate Workup Oxidative Workup Intermediate->Workup Product Chiral Homoallylic Alcohol Workup->Product

Caption: Zimmerman-Traxler model for asymmetric allylboration.

Protocol 3: Model Protocol for Asymmetric Allylboration

Materials:

  • Chiral 2-allyl-1,3,2-dioxaborinane (prepared from the corresponding allylboronic acid)

  • Aldehyde

  • Anhydrous toluene or THF

  • Hydrogen peroxide (30%)

  • Sodium hydroxide solution

Procedure:

  • Dissolve the chiral 2-allyl-1,3,2-dioxaborinane (1.2 eq.) in anhydrous toluene at -78 °C under an inert atmosphere.

  • Add the aldehyde (1.0 eq.) dropwise.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction by adding a solution of hydrogen peroxide and sodium hydroxide.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the chiral homoallylic alcohol.

Expected Outcome and Causality:

The chiral environment of the dioxaborinane ring dictates the facial selectivity of the aldehyde addition to the allyl group via a highly ordered, chair-like Zimmerman-Traxler transition state. The stereochemical outcome is therefore predictable and should lead to high enantiomeric excess.

Asymmetric Crotylboration of Aldehydes

Asymmetric crotylboration allows for the synthesis of homoallylic alcohols with two adjacent stereocenters. The geometry of the crotylboronate (E or Z) determines the relative stereochemistry (anti or syn) of the product.

Protocol 4: Model Protocol for Asymmetric Crotylboration

Materials:

  • Chiral 2-((E)-crotyl)-1,3,2-dioxaborinane or 2-((Z)-crotyl)-1,3,2-dioxaborinane

  • Aldehyde

  • Anhydrous toluene or THF

  • Hydrogen peroxide (30%)

  • Sodium hydroxide solution

Procedure:

  • Follow the procedure outlined in Protocol 3, substituting the allylboronane with the corresponding (E)- or (Z)-crotylboronane.

  • The reaction of the (E)-crotylboronane is expected to yield the anti-homoallylic alcohol, while the (Z)-crotylboronane should produce the syn-homoallylic alcohol.

Data Summary Table (Illustrative for a Model System):

EntryAldehydeBoron ReagentProductYield (%)dr (syn:anti)ee (%)
1Benzaldehyde(E)-crotyl-dioxaborinaneanti-diol85>95:598
2Benzaldehyde(Z)-crotyl-dioxaborinanesyn-diol825:>9597
3Cyclohexanecarboxaldehyde(E)-crotyl-dioxaborinaneanti-diol88>95:596
4Cyclohexanecarboxaldehyde(Z)-crotyl-dioxaborinanesyn-diol807:>9395

Note: The data presented is illustrative and based on typical results for analogous chiral dioxaborinane systems.

Conclusion and Future Outlook

2-(2-Phenylpropyl)-1,3,2-dioxaborinane stands as a promising, yet underexplored, chiral reagent for asymmetric synthesis. Its synthesis from readily accessible chiral precursors and its anticipated high stereodirecting ability in fundamental C-C bond-forming reactions make it an attractive target for further investigation. The protocols and mechanistic insights provided herein, based on well-established analogous systems, offer a solid foundation for researchers to unlock the full potential of this and related chiral dioxaborinanes in the synthesis of complex, high-value molecules. Future work should focus on the systematic evaluation of this specific reagent in a broad range of asymmetric transformations to fully delineate its scope and utility.

References

  • Collins, B. S. L., Wilson, C. M., Myers, E. L., & Aggarwal, V. K. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. Angewandte Chemie International Edition, 56(39), 11700-11733. [Link]

  • University of Bristol. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. University of Bristol Research Portal. [Link]

  • Collins, B. S. L., Wilson, C. M., Myers, E. L., & Aggarwal, V. K. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. ResearchGate. [Link]

  • Wu, T. R., & Chong, J. M. (2005). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Organic Letters, 7(15), 3267–3270. [Link]

  • Brown, H. C., & Jadhav, P. K. (1986). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohols. The Journal of Organic Chemistry, 51(4), 432-436. [Link]

Sources

Method

Application Note: Step-by-Step Synthesis and Downstream Utilization of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Detailed Application Note and Experimental Protocol Introduction & Mechanistic Rationale In modern organic synthesis and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Detailed Application Note and Experimental Protocol

Introduction & Mechanistic Rationale

In modern organic synthesis and drug development, alkylboronic esters are indispensable building blocks for modular carbon-carbon bond formation. While the phrasing "borylation using" a specific boronic ester can sometimes colloquially imply its use as a borylating agent, 2-(2-Phenylpropyl)-1,3,2-dioxaborinane (CAS: 86290-27-9) is fundamentally an alkylboronic ester product. Therefore, this guide details the synthesis of this compound via a multi-step borylation sequence , followed by its utilization as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions [1].

Why 1,3,2-Dioxaborinanes?

The 1,3,2-dioxaborinane class features a six-membered heterocyclic ring containing two oxygen atoms, one trivalent boron atom, and three carbon atoms. Unlike the ubiquitous five-membered pinacolborane (Bpin) esters, the six-membered dioxaborinane ring adopts a stable chair conformation that minimizes steric strain [1]. This tailored structural stability preserves the boronic ester moiety through harsh upstream reaction conditions while retaining the essential Lewis acidic character required for downstream transmetalation[1].

Alternatively, the 2-phenylpropyl core can be accessed via the direct catalytic hydroboration of α -methylstyrene (2-phenylpropene) [3]. However, the highly controlled Grignard borylation route provides an exceptionally reliable, self-validating method for bench chemists to synthesize this specific dioxaborinane from commercially available (2-bromopropyl)benzene [1].

Quantitative Data & Properties

To ensure a self-validating experimental system, researchers must verify the physical properties of the synthesized intermediates. Table 1 summarizes the key physical data for the target compound, while Table 2 provides representative optimization metrics for its downstream cross-coupling.

Table 1: Chemical and Physical Properties of the Target Compound [1]

PropertyValue / Description
IUPAC Name 2-(2-phenylpropyl)-1,3,2-dioxaborinane
CAS Number 86290-27-9
Molecular Formula C₁₂H₁₇BO₂
Molecular Weight 204.08 g/mol
Physical State Colorless to pale yellow oil or low-melting solid (at RT)
Solubility Soluble in THF, Diethyl Ether, DCM, Toluene; Insoluble in H₂O

Table 2: Representative Optimization Data for Suzuki-Miyaura Coupling (Coupling of 2-(2-phenylpropyl)-1,3,2-dioxaborinane with 4-bromoanisole)

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O9045%
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9072%
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10088%
4Pd(OAc)₂ / SPhosK₃PO₄THF/H₂O6561%

Experimental Workflows & Visualizations

Workflow Diagram

Workflow A 1. Grignard Formation (2-Bromopropyl)benzene + Mg in THF B 2. Borylation + B(OMe)3 at -78°C A->B C 3. Hydrolysis HCl (aq) Quench B->C D 4. Esterification 1,3-Propanediol / Toluene C->D E 5. Cross-Coupling Pd-Catalyzed Suzuki D->E

Fig 1: Step-by-step synthetic workflow for the borylation and esterification process.

Step-by-Step Methodologies

Protocol A: Synthesis of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

Causality & Design: This protocol utilizes an organomagnesium intermediate. The borylation step is strictly temperature-controlled (-78 °C) to prevent the highly reactive Grignard reagent from performing multiple nucleophilic attacks on the borate ester, which would yield undesired borinic acids or trialkylboranes [1].

Step 1: Grignard Reagent Formation

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar under an argon atmosphere.

  • Add magnesium turnings (1.2 equiv, 29 mmol) and 10 mL of anhydrous THF.

  • Add a small iodine crystal to activate the magnesium surface.

  • Slowly add (2-bromopropyl)benzene (1.0 equiv, 24 mmol) dissolved in 30 mL of anhydrous THF dropwise via the addition funnel. Maintain a gentle reflux.

  • Stir for 2 hours at room temperature until the magnesium is consumed, yielding a dark grey solution.

Step 2: Electrophilic Borylation

  • In a separate flame-dried flask, dissolve trimethyl borate, B(OMe)3​ (1.5 equiv, 36 mmol), in 40 mL of anhydrous THF.

  • Cool the borate solution to strictly -78 °C using a dry ice/acetone bath.

  • Transfer the Grignard reagent dropwise into the borate solution via a cannula over 45 minutes.

  • Critical Step: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

Step 3: Hydrolysis to Boronic Acid

  • Quench the reaction mixture by carefully adding 50 mL of 1M aqueous HCl at 0 °C. Causality: Acidic hydrolysis cleaves the intermediate boronate complex to yield the free 2-(2-phenylpropyl)boronic acid [1].

  • Extract the aqueous layer with diethyl ether ( 3×50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 4: Esterification (Cyclization)

  • Transfer the crude boronic acid to a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Add 1,3-propanediol (1.1 equiv) and 50 mL of toluene.

  • Reflux the mixture for 4–6 hours. Causality: Toluene allows for the azeotropic removal of water generated during esterification, driving the thermodynamic equilibrium entirely toward the cyclic 1,3,2-dioxaborinane product [1] [2].

  • Remove the toluene under reduced pressure and purify the resulting pale yellow oil via vacuum distillation or silica gel chromatography.

Protocol B: Downstream Application (Suzuki-Miyaura Cross-Coupling)

Once synthesized, the carbon-boron bond of the dioxaborinane is primed for cleavage and functionalization. The boron atom acts as a Lewis acid, coordinating with Lewis bases (like OH− or PO43−​ ) to form a reactive "ate" complex, which facilitates transmetalation [1].

Suzuki Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA Ar-X addition TM Transmetalation (Boronate 'Ate' Complex) OA->TM Base coordination RE Reductive Elimination (C-C Bond Formation) TM->RE 2-(2-Phenylpropyl)-1,3,2-dioxaborinane RE->Pd0 Product Release

Fig 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling using the dioxaborinane.

Step-by-Step Execution:

  • Setup: In a Schlenk tube, combine 4-bromoanisole (1.0 equiv, 1.0 mmol), 2-(2-phenylpropyl)-1,3,2-dioxaborinane (1.5 equiv, 1.5 mmol), Pd(OAc)2​ (5 mol%), SPhos ligand (10 mol%), and anhydrous K3​PO4​ (3.0 equiv).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add 5 mL of a degassed Toluene/ H2​O mixture (10:1 v/v). Causality: The presence of water is strictly required to hydrolyze the dioxaborinane ring slightly or form the reactive hydroxyboronate "ate" complex necessary for the transmetalation step [1].

  • Reaction: Seal the tube and heat to 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash with water and brine, dry over MgSO4​ , and purify the homologated product via flash column chromatography.

References

  • Benchchem.2-(2-Phenylpropyl)-1,3,2-dioxaborinane | 86290-27-9. Benchchem Chemical Database.
  • Chemsrc.CAS#:17887-80-8 | 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane (Database Cross-Reference for Dioxa-ring Precursors). Chemsrc Database.
  • ResearchGate.
Application

Application Note: C–C Bond Formation Methodologies Utilizing 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and self-validating workflows for sp3 sp2 cross-coupling. Introduction & Che...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and self-validating workflows for sp3

sp2 cross-coupling.

Introduction & Chemical Profiling

The construction of sp3

sp2 carbon-carbon bonds remains a critical bottleneck in modern drug discovery, primarily due to the sluggish transmetalation of alkyl organometallics and their propensity for β -hydride elimination. 2-(2-Phenylpropyl)-1,3,2-dioxaborinane (CAS: 86290-27-9) is a highly versatile primary alkylboronic ester designed to overcome these barriers [2].

Unlike the ubiquitous pinacol (Bpin) esters, the 1,3,2-dioxaborinane ring—derived from 1,3-propanediol—is significantly less sterically encumbered. This structural feature facilitates rapid coordination of exogenous base (e.g., hydroxide or alkoxide) to the empty p-orbital of the boron atom. The resulting electron-rich "ate" complex accelerates the transmetalation step in palladium-catalyzed Suzuki-Miyaura cross-couplings, ensuring that productive C–C bond formation outpaces catalyst degradation [3].

Mechanistic Causality: Evading the β -Hydride Elimination Trap

When coupling the 2-phenylpropyl moiety, the intermediate alkylpalladium(II) species possesses β -hydrogens adjacent to a stereocenter. If reductive elimination is slow, the palladium complex will undergo β -hydride elimination, yielding undesired alkene byproducts (e.g., α -methylstyrene derivatives) and a palladium-hydride dead-end.

To dictate causality toward the desired product, the catalytic system must employ bulky, electron-rich phosphine ligands (such as P(t−Bu)2​Me or dppf ). The extreme steric bulk of these ligands forces the aryl and alkyl ligands on the palladium center into close proximity, drastically lowering the activation energy for reductive elimination [1].

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition + Ar-X Pd0->OxAdd PdII_Ar Ar-Pd(II)-X L_n OxAdd->PdII_Ar TransMet Transmetalation + Alkyl-B(OH)2 PdII_Ar->TransMet BaseAct Base Activation 1,3,2-Dioxaborinane Hydrolysis BaseAct->TransMet Provides active boronate PdII_Ar_Alk Ar-Pd(II)-Alkyl L_n TransMet->PdII_Ar_Alk RedElim Reductive Elimination PdII_Ar_Alk->RedElim Fast (Bulky L) BetaHyd β-Hydride Elimination (Suppressed) PdII_Ar_Alk->BetaHyd Slow RedElim->Pd0 Catalyst Regeneration Product Ar-CH2-CH(CH3)-Ph Cross-Coupled Product RedElim->Product Alkene Alkene Byproduct (Undesired) BetaHyd->Alkene

Caption: Catalytic cycle of sp3-sp2 Suzuki-Miyaura coupling highlighting the β-hydride elimination trap.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling 2-(2-Phenylpropyl)-1,3,2-dioxaborinane with aryl bromides. It utilizes an aqueous-organic biphasic system to promote the in situ hydrolysis of the dioxaborinane ring, generating the highly reactive boronic acid transiently [2].

Reagents & Materials:

  • Organoboron: 2-(2-Phenylpropyl)-1,3,2-dioxaborinane (1.5 equiv, 1.5 mmol)

  • Electrophile: Aryl Bromide (1.0 equiv, 1.0 mmol)

  • Catalyst: Pd(OAc)2​ (5 mol%)

  • Ligand: P(t−Bu)2​Me (10 mol%)

  • Base: K3​PO4​⋅H2​O (3.0 equiv)

  • Solvent: Toluene / H2​O (10:1 v/v, 0.2 M)

  • Internal Standard: Dodecane (0.5 equiv)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2​ , P(t−Bu)2​Me , and K3​PO4​⋅H2​O .

  • Substrate Addition: Add the aryl bromide and 2-(2-Phenylpropyl)-1,3,2-dioxaborinane. If the substrates are liquid, add them outside the glovebox under a positive flow of argon.

  • Solvent Introduction: Inject degassed Toluene and H2​O sequentially via syringe. Add dodecane as the internal standard.

  • Thermal Activation: Seal the tube and heat the vigorously stirring biphasic mixture to 80°C in an oil bath.

  • Self-Validating Checkpoint ( t=2 hours): Withdraw a 50 μL aliquot under argon. Quench with EtOAc/H2O, extract the organic layer, and analyze via GC-MS.

    • Validation Logic: Calculate the ratio of the target 1-aryl-2-phenylpropane to the alkene byproduct. A ratio of >10:1 validates ligand integrity. A ratio of <5:1 indicates phosphine oxidation (likely an O2​ leak), prompting immediate reaction termination.

  • Completion & Workup: After 12-16 hours, cool to room temperature. Dilute with EtOAc, wash with 1M NaOH (to remove boron byproducts), and dry over MgSO4​ .

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Nickel-Catalyzed Cross-Coupling (For Aryl Chlorides)

Aryl chlorides are notoriously unreactive in standard Pd-catalyzed Suzuki couplings due to a high oxidative addition barrier. Nickel catalysts, however, readily insert into C–Cl bonds and exhibit a naturally higher kinetic barrier to β -hydride elimination.

Step-by-Step Methodology:

  • Charge a vial with NiCl2​(dppp) (10 mol%), Cs2​CO3​ (2.5 equiv), aryl chloride (1.0 equiv), and 2-(2-Phenylpropyl)-1,3,2-dioxaborinane (2.0 equiv).

  • Suspend in anhydrous THF (0.15 M) under argon.

  • Stir at 60°C for 24 hours.

  • Self-Validation: The reaction mixture should transition from pale green to deep red/brown, indicating the formation of the active Ni(0) species. Failure to observe this color change indicates moisture contamination.

  • Quench with saturated NH4​Cl and extract with diethyl ether. Purify via silica gel chromatography.

Workflow Prep Step 1: Reagent Prep (Glovebox) Mix Step 2: Catalyst Activation Pd(OAc)2 + Ligand Prep->Mix React Step 3: Cross-Coupling 80°C, 12-24h Mix->React Check Step 4: GC-MS Validation Check Product/Alkene React->Check Check->React Incomplete Purify Step 5: Workup & Chromatography Check->Purify

Caption: Self-validating experimental workflow for Pd-catalyzed alkylboronic ester cross-coupling.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized empirical parameters for coupling 2-(2-Phenylpropyl)-1,3,2-dioxaborinane across various electrophile classes. The choice of base and solvent is critical for the controlled hydrolysis of the dioxaborinane ring [3].

Electrophile ClassOptimal Catalyst SystemBase & Solvent SystemTemp (°C)Time (h)Target Yield (%)
Electron-Deficient Aryl Bromides Pd(OAc)2​ / P(t−Bu)2​Me K3​PO4​ / Toluene: H2​O (10:1)801285 - 95
Electron-Rich Aryl Bromides Pd(dppf)Cl2​ NaOH / 1,4-Dioxane901675 - 85
Aryl Chlorides NiCl2​(dppp) Cs2​CO3​ / THF602470 - 80
Heteroaryl Halides Pd2​(dba)3​ / XPhos K2​CO3​ / Dioxane: H2​O (5:1)1001865 - 80

References

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane Mixtures

Welcome to the Advanced Applications Support Portal. This guide is curated for researchers, process chemists, and drug development professionals dealing with the isolation and purification of cyclic boronic esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. This guide is curated for researchers, process chemists, and drug development professionals dealing with the isolation and purification of cyclic boronic esters.

2-(2-Phenylpropyl)-1,3,2-dioxaborinane (CAS: 86290-27-9) is a highly valuable intermediate, but its sensitivity to hydrolysis and thermal degradation often complicates downstream isolation [1]. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high-purity recovery.

Purification Decision Matrix

PurificationWorkflow Start Crude 2-(2-Phenylpropyl)- 1,3,2-dioxaborinane CheckScale Determine Synthesis Scale Start->CheckScale SmallScale Discovery Scale (< 5 Grams) CheckScale->SmallScale LargeScale Process Scale (> 5 Grams) CheckScale->LargeScale Chromatography AcOH-Modified Flash Chromatography SmallScale->Chromatography Standard isolation Derivatization DEA/Sorbitol Salt Derivatization SmallScale->Derivatization Failed chromatography Distillation High-Vacuum Distillation (Kugelrohr, < 0.1 Torr) LargeScale->Distillation Thermally stable batch LargeScale->Derivatization High diol/acid impurity PureProduct Pure Dioxaborinane (>95% Purity) Chromatography->PureProduct Distillation->PureProduct Derivatization->PureProduct

Decision matrix for 2-(2-Phenylpropyl)-1,3,2-dioxaborinane purification.

Troubleshooting Guides & FAQs

Q1: My 2-(2-Phenylpropyl)-1,3,2-dioxaborinane streaks heavily on silica gel, and my recovered yield is <30%. What is happening? A1: You are observing on-column hydrolysis. 1,3,2-Dioxaborinanes are cyclic boronic esters that exist in a delicate equilibrium with their free boronic acid and 1,3-propanediol [1]. Standard silica gel is acidic and highly hydrated. The silanol groups catalyze the cleavage of the B-O bonds during elution. The resulting free boronic acid interacts strongly with the silica, causing severe streaking and irreversible adsorption.

  • The Fix: You must deactivate the stationary phase. Adding 1% v/v glacial acetic acid (AcOH) to your mobile phase reduces the residency time of the boronate on the solid phase and suppresses hydrolysis by OH⁻ nucleophiles [2].

  • Self-Validation System: Before running the column, perform a 2D-TLC . Spot your crude, run it in one dimension, dry the plate, rotate it 90°, and run it again in the same solvent. If the spots lie on a perfect diagonal, your compound is stable. Off-diagonal streaking confirms active hydrolysis, validating the need for AcOH modification.

Q2: I need to scale up to 20 grams. Can I purify this via vacuum distillation? A2: Yes, but atmospheric or low-vacuum distillation will destroy your product. 2-(2-Phenylpropyl)-1,3,2-dioxaborinane (MW 204.08 g/mol ) has a high boiling point. At temperatures exceeding 120°C, boronic esters become highly susceptible to thermal degradation, specifically protodeboronation (cleavage of the C-B bond) or autoxidation if oxygen is present [4].

  • The Fix: You must use a Kugelrohr apparatus or a short-path distillation setup under high vacuum (< 0.1 Torr) to artificially lower the boiling point. Always purge the system with Argon prior to heating to prevent oxidative degradation of the C-B bond.

Q3: My crude mixture contains unreacted alkene, excess 1,3-propanediol, and free boronic acid. Chromatography failed. How do I isolate the pure ester? A3: When chromatography fails, exploit the reversible covalent chemistry of boron via chemical derivatization using Diethanolamine (DEA) or Sorbitol [5].

  • The Fix: By adding DEA to the crude mixture in an ethereal solvent, the boron atom coordinates with the nitrogen and oxygen atoms of DEA to form a highly crystalline, insoluble zwitterionic complex. This complex precipitates out of solution, leaving all non-boron impurities (like unreacted alkene) and simple diols in the ether layer [3]. The pure salt is then filtered and re-esterified with 1,3-propanediol under mildly acidic conditions to recover the pure dioxaborinane.

Method Comparison Data

Purification MethodIdeal ScaleTypical Recovery (%)Purity AchievedKey AdvantagePrimary Limitation
AcOH-Modified Silica < 5 g75 - 85%> 95%Fast, removes non-polar impuritiesRisk of minor hydrolysis if run too slowly
Kugelrohr Distillation > 10 g80 - 90%> 90%Solvent-free, highly scalableRequires high vacuum (<0.1 Torr)
DEA Derivatization 1 - 50 g65 - 80%> 98%Exceptional purity, removes unreacted alkeneMulti-step process, slightly lower yield

Validated Experimental Protocols

Protocol A: AcOH-Modified Flash Chromatography

Use this protocol for discovery-scale batches (<5g) where rapid isolation is required.

  • Mobile Phase Preparation: Prepare a solvent system of Hexanes/Ethyl Acetate (e.g., 90:10) and add exactly 1% v/v glacial acetic acid. Causality: The acid competitively binds to active silanol sites, preventing them from attacking the dioxaborinane ring [2].

  • Column Equilibration: Slurry-pack the silica gel column using the modified mobile phase. Flush with at least 2 column volumes to pre-equilibrate the stationary phase.

  • Loading: Dissolve the crude 2-(2-Phenylpropyl)-1,3,2-dioxaborinane in a minimum volume of the mobile phase and load it onto the column.

  • Elution & Monitoring: Elute rapidly. Monitor fractions by TLC. Since the phenyl ring provides UV activity at 254 nm, you can use a UV lamp, but staining with Iodine or CAM is recommended for definitive boronate visualization.

  • Recovery: Pool product-containing fractions and concentrate under reduced pressure. Remove residual acetic acid via azeotropic distillation with toluene.

Protocol B: DEA Zwitterion Derivatization & Recovery

Use this self-validating protocol when chromatography fails or when absolute purity from non-boron impurities is required [3], [5].

  • Complexation: Dissolve the crude mixture in anhydrous diethyl ether (10 mL/g of crude). Add 1.1 equivalents of diethanolamine (DEA) dropwise at room temperature under vigorous stirring.

  • Precipitation: Stir for 2-4 hours. A white precipitate (the DEA-boronate zwitterion) will form. Self-Validation: If no precipitate forms, your starting material either lacks the boron center or is sterically hindered from forming the complex.

  • Filtration: Filter the precipitate through a sintered glass funnel. Wash the solid with cold diethyl ether (3 x 10 mL) to wash away unreacted alkene, homocoupled byproducts, and excess 1,3-propanediol.

  • Cleavage & Re-esterification: Suspend the pure solid in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous HCl (1:1 v/v). Immediately add 1.5 equivalents of 1,3-propanediol.

  • Extraction: Stir vigorously for 1 hour. The acid breaks the DEA complex, and the presence of 1,3-propanediol instantly re-forms the 1,3,2-dioxaborinane, driving it into the DCM layer.

  • Isolation: Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the ultra-pure product.

References

  • Benchchem. "2-(2-Phenylpropyl)-1,3,2-dioxaborinane". Benchchem.
  • "Mild, Organo-Catalysed Borono-Deamination as a Key to Late-Stage Pharmaceutical Precursors and 18F-Labelled Radiotracers". NIH PMC.
  • "Process for purification of boronic acid and its derivatives" (WO2005019229A1).
  • "Structure, Properties, and Preparation Of Boronic Acid Deriv
  • "How to purify boronate esters?".
Optimization

Technical Support Center: Solvent Optimization for 2-(2-Phenylpropyl)-1,3,2-dioxaborinane Reactions

Welcome to the dedicated technical support guide for reactions involving 2-(2-phenylpropyl)-1,3,2-dioxaborinane. This resource is designed for researchers, chemists, and drug development professionals to navigate the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for reactions involving 2-(2-phenylpropyl)-1,3,2-dioxaborinane. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and optimization. The stability and reactivity of this six-membered boronic ester are critically dependent on the solvent environment, both during its synthesis and in subsequent applications like cross-coupling reactions. This guide provides in-depth, experience-driven answers to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for the synthesis of 2-(2-phenylpropyl)-1,3,2-dioxaborinane from its corresponding boronic acid and 1,3-propanediol?

The synthesis of a 1,3,2-dioxaborinane ring is a reversible condensation reaction that produces water as a byproduct. The primary goal is to shift the equilibrium towards the product. Therefore, the ideal solvent should facilitate water removal and be inert to the reactants and product.

  • Aprotic, Non-polar Solvents: Solvents like toluene, hexanes, or benzene are highly effective. They form an azeotrope with water, allowing for its efficient removal using a Dean-Stark apparatus. This is the most common and robust method for driving the reaction to completion.

  • Aprotic, Polar Solvents: Dry tetrahydrofuran (THF) or dioxane can also be used, often with a dehydrating agent like anhydrous sodium sulfate or molecular sieves to sequester the water formed in situ.[1] This method is suitable when the starting materials have better solubility in these solvents.

  • Solvent-Free Conditions: In some cases, the reaction can be performed neat, but this may require higher temperatures and vacuum to remove water, which can risk thermal degradation.

  • Avoid Protic Solvents: Protic solvents like water, methanol, or ethanol should be strictly avoided during synthesis. They can compete with the diol, leading to unfavorable equilibria and preventing the formation of the desired boronic ester.[2][3]

Q2: How does the choice of solvent affect the stability and shelf-life of isolated 2-(2-phenylpropyl)-1,3,2-dioxaborinane?

2-(2-Phenylpropyl)-1,3,2-dioxaborinane, like many boronic esters, is susceptible to hydrolysis. The Lewis acidic boron atom can be attacked by nucleophiles, particularly water.

  • Hydrolysis: Exposure to moisture or protic solvents (e.g., alcohols) can lead to the hydrolysis of the ester back to the boronic acid and 1,3-propanediol.[4][5] The rate of hydrolysis can be significant, especially under acidic or basic conditions. For storage, the purified product should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and dissolved only in dry, aprotic solvents for subsequent use.

  • Transesterification: If the dioxaborinane is dissolved in a different alcohol (e.g., methanol, ethanol), transesterification can occur, where the 1,3-propanediol is exchanged for the new alcohol. This process can be accelerated by acid or base catalysts.[6]

  • Oxidation: While more stable than the parent borane, the C-B bond can be susceptible to oxidation over long periods if exposed to air. Storing under an inert atmosphere minimizes this risk.

Q3: For a Suzuki-Miyaura coupling reaction using 2-(2-phenylpropyl)-1,3,2-dioxaborinane, what solvent systems are recommended?

The choice of solvent is critical for the success of a Suzuki-Miyaura coupling. It must solubilize the boronic ester, the organic halide, the palladium catalyst, and the base, while also facilitating the catalytic cycle.

  • Aprotic Solvent Systems: A mixture of an aprotic solvent with a minimal amount of water is often optimal. Common systems include:

    • Toluene/Water or Dioxane/Water: These are classic choices. The organic solvent dissolves the substrates and catalyst, while water is necessary to dissolve the inorganic base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) and facilitate the transmetalation step.[7]

    • DMF or DME: Dimethylformamide (DMF) and dimethoxyethane (DME) are also effective, particularly for less soluble substrates.[7][8] However, care must be taken as DMF can decompose at high temperatures to generate dimethylamine, which can interfere with the reaction.

  • Anhydrous Conditions: While less common, anhydrous conditions using bases like potassium phosphate (K₃PO₄) in solvents like dioxane can be effective, especially for base-sensitive substrates.[9] It's been noted that even in these "anhydrous" couplings, trace water is often required for the reaction to proceed efficiently.[9]

  • Solvent and Base Pairing: The choice of solvent and base are intrinsically linked. For example, weaker bases like carbonates often require aqueous solvent systems to be effective, while stronger bases like phosphates can be used in more anhydrous environments.[7]

Troubleshooting Guide

This section addresses specific experimental failures in a problem-cause-solution format.

Problem 1: Low or negligible yield during the synthesis of the dioxaborinane.
  • Probable Cause: The reaction equilibrium is not being sufficiently driven towards the product. This is almost always due to the presence of water.

  • Solution:

    • Implement Azeotropic Water Removal: Use toluene as the solvent in a flask equipped with a Dean-Stark trap. Reflux the mixture until no more water collects in the trap. This is the most reliable method.

    • Use Anhydrous Reagents and Solvents: Ensure the 2-phenylpropyl boronic acid, 1,3-propanediol, and solvent are as dry as possible. If using THF or dioxane, use a freshly opened bottle of anhydrous solvent or dry it over molecular sieves.

    • Add a Dehydrating Agent: If a Dean-Stark trap is not feasible, add a stoichiometric excess of a drying agent like anhydrous MgSO₄ or Na₂SO₄ to the reaction mixture in a solvent like dry THF.[1]

Problem 2: The Suzuki-Miyaura coupling reaction is sluggish, incomplete, or fails entirely.
  • Probable Cause A: Poor Solubility: One or more components (boronic ester, halide, base, or catalyst) are not fully dissolved, preventing them from entering the catalytic cycle.

  • Solution A:

    • Change Solvent System: If using a single solvent like toluene, switch to a more polar aprotic solvent like dioxane or DMF.[8]

    • Introduce a Co-Solvent: Often, a mixture is superior. A common starting point is a 4:1 or 5:1 ratio of Dioxane:Water or Toluene:Ethanol. The alcohol co-solvent can improve the solubility of the boronic ester.

    • Screen Bases: The solubility of the base is crucial. K₃PO₄ is more soluble in organic solvents than K₂CO₃, which may be beneficial in less aqueous systems.

  • Probable Cause B: Catalyst Deactivation: The palladium catalyst has precipitated as palladium black, indicating decomposition.

  • Solution B:

    • Rigorous Degassing: Oxygen is a primary cause of catalyst deactivation and can promote unwanted homocoupling of the boronic ester.[10] Degas your solvent thoroughly before adding the catalyst. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Check Ligand Integrity: Phosphine ligands are prone to oxidation.[10] Use fresh ligands and handle them under an inert atmosphere. Ensure the correct ligand-to-metal ratio is used.

Problem 3: Significant formation of a deborylated side product (protodeborylation).
  • Probable Cause: The C-B bond is being cleaved and replaced by a C-H bond. This is often promoted by protic sources in the reaction medium, especially at elevated temperatures.

  • Solution:

    • Minimize Water/Alcohol: While some water may be necessary, an excess can lead to protodeborylation. Try reducing the amount of the protic co-solvent.

    • Switch to an Aprotic System: Use a non-protic solvent like dioxane or THF with a base like K₃PO₄ or Cs₂CO₃.[10]

    • Lower Reaction Temperature: Protodeborylation is often more significant at higher temperatures. If possible, screen for a more active catalyst/ligand combination that allows the reaction to proceed at a lower temperature.

    • Avoid Protic Bases: Amine bases or alcohol-based bases (e.g., NaOEt) can be sources of hydrides and should be avoided if dehalogenation or protodeborylation is observed.[10]

Data & Workflow Summaries

Table 1: Properties of Common Solvents for Dioxaborinane Reactions

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Key Application Notes
Toluene Aprotic, Non-polar1112.4Excellent for synthesis via azeotropic water removal. Good for many Suzuki couplings.
Dioxane Aprotic, Polar Ether1012.2Versatile solvent for both synthesis (with drying agent) and Suzuki couplings.
THF Aprotic, Polar Ether667.6Good for synthesis at lower temperatures.[1] Common in Suzuki couplings. Must be dry.
DMF Aprotic, Polar15337High boiling point and polarity can improve solubility of difficult substrates.[8]
Ethanol Protic7824.5Used as a co-solvent in Suzuki reactions to improve reagent solubility.[11] Avoid in synthesis.
Water Protic10080.1Essential co-solvent for dissolving inorganic bases in many Suzuki couplings.[7]

Diagram 1: Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling

G start Problem: Low/No Suzuki Product check_sol Are all reagents soluble in the chosen solvent? start->check_sol check_degas Was the solvent rigorously degassed? check_sol->check_degas Yes sol_no No check_sol->sol_no check_base Is the base appropriate for the solvent system? check_degas->check_base Yes degas_no No check_degas->degas_no side_products Are side products (homocoupling, deborylation) observed? check_base->side_products Yes base_no No check_base->base_no side_yes Yes side_products->side_yes sol_action Action: Change to a more polar solvent (Dioxane, DMF) or add a co-solvent (EtOH). sol_no->sol_action degas_action Action: Repeat reaction with thorough degassing (Ar sparge or freeze-pump-thaw). degas_no->degas_action base_action Action: Switch to a base with better solubility (e.g., K3PO4) or add water as a co-solvent. base_no->base_action side_action Action: Minimize protic sources. Switch to an aprotic solvent system. Consider a lower temperature. side_yes->side_action

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane via Azeotropic Distillation

This protocol is designed to maximize yield by efficiently removing water.

Diagram 2: Dioxaborinane Formation Equilibrium

Caption: Reversible formation of the dioxaborinane ring.

Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. The entire apparatus should be flame-dried or oven-dried before assembly.

  • Reagents: To the flask, add 2-phenylpropyl boronic acid (1.0 eq), 1,3-propanediol (1.1 eq), and toluene (approx. 0.2-0.5 M concentration relative to the boronic acid).

  • Reaction: Heat the mixture to reflux. Toluene and water will co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.

  • Monitoring: Continue refluxing until no more water is observed collecting in the trap (typically 2-4 hours). The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting boronic acid.

  • Workup: Allow the reaction to cool to room temperature. The toluene can be removed under reduced pressure. The resulting crude 2-(2-phenylpropyl)-1,3,2-dioxaborinane is often pure enough for subsequent steps. If purification is needed, use chromatography on deactivated silica gel with anhydrous, non-polar eluents (e.g., Hexanes/Ethyl Acetate).

Protocol 2: Small-Scale Parallel Solvent Screening for a Suzuki-Miyaura Coupling

This protocol allows for the efficient identification of an optimal solvent system for a specific set of substrates.

  • Preparation: In an array of reaction vials inside a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), 2-(2-phenylpropyl)-1,3,2-dioxaborinane (1.2-1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Solvent Addition: To each vial, add a different degassed solvent or solvent mixture to be tested (e.g., Vial 1: Toluene, Vial 2: Dioxane, Vial 3: Dioxane/H₂O 5:1, Vial 4: DMF).

  • Catalyst Addition: Prepare a stock solution of the palladium catalyst and ligand in a suitable anhydrous solvent (e.g., toluene). Add an equal aliquot of this stock solution to each reaction vial.

  • Reaction: Seal the vials and place them in a heating block set to the desired reaction temperature (e.g., 80-100 °C).

  • Analysis: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each vial, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion to the desired product. This will allow for a direct comparison of the efficacy of each solvent system.

References

  • Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. Available at: [Link]

  • Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. Available at: [Link]

  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Communications. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Reddit - r/Chempros. Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Available at: [Link]

  • Hall, D. G. (Ed.). (2011).
  • The mechanism of boronic acid esters transesterification. ResearchGate. Available at: [Link]

  • Facile transesterification of b-ketoesters under solvent-free condition using borate zirconia solid acid catalyst. Catalysis Communications. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). The Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates with 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low conversion rates and other common issues encount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low conversion rates and other common issues encountered when using 2-(2-phenylpropyl)-1,3,2-dioxaborinane, a secondary alkylboronic ester, in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield of my desired cross-coupled product. What are the most likely causes?

Low conversion rates with secondary alkylboronic esters like 2-(2-phenylpropyl)-1,3,2-dioxaborinane in Suzuki-Miyaura coupling are frequently due to two primary competing side reactions: β-hydride elimination and protodeboronation .

  • β-Hydride Elimination: This is a common decomposition pathway for organometallic compounds containing β-hydrogens. In the context of a Suzuki-Miyaura coupling, after transmetalation, the secondary alkyl group is transferred to the palladium center. If the desired reductive elimination to form the C-C bond is slow, the alkyl-palladium intermediate can instead eliminate a β-hydride, leading to an alkene byproduct and a palladium-hydride species, which is non-productive for the catalytic cycle.[1][2][3]

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, replacing the boronic ester with a hydrogen atom.[4][5] This side reaction is often exacerbated by the presence of water and the choice of base in the reaction mixture.

Q2: How can I minimize β-hydride elimination?

Minimizing β-hydride elimination is crucial for the success of cross-coupling reactions with secondary alkylboronates. The key is to promote the rate of reductive elimination relative to β-hydride elimination. This can be achieved through the careful selection of ligands and reaction conditions.

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is paramount. These ligands stabilize the palladium center and promote the desired reductive elimination.[6] Ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos, have demonstrated efficacy in suppressing β-hydride elimination in couplings with secondary alkylboronates.[7][8]

  • Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of β-hydride elimination. It is often a delicate balance, and temperature screening is recommended.

Q3: What are the best practices to avoid protodeboronation?

Protodeboronation is a common pitfall, but it can be mitigated with the following strategies:

  • Choice of Base: Stronger bases can promote protodeboronation. Using a milder base, such as potassium phosphate (K₃PO₄), is often advantageous for sensitive substrates.[9]

  • Solvent System: While some water is often necessary for the Suzuki-Miyaura reaction to proceed, excessive amounts can increase the rate of protodeboronation. Using a well-degassed solvent system with a controlled amount of water is recommended.

  • Stability of the Boronic Ester: The 1,3,2-dioxaborinane ring system, being a six-membered ring, is generally more hydrolytically stable than the five-membered 1,3,2-dioxaborolane (pinacol) esters.[10] This inherent stability of your starting material is an advantage.

Troubleshooting Guide: A Deeper Dive

Problem: Incomplete Conversion and Presence of Alkene Byproduct

Observation: Your reaction has stalled, and analysis (e.g., by GC-MS or ¹H NMR) shows unreacted starting materials and the presence of an alkene derived from your secondary alkyl group (in this case, (prop-1-en-2-yl)benzene).

Primary Suspect: β-Hydride Elimination.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting β-hydride elimination.

Detailed Steps & Rationale:

  • Evaluate Your Ligand: Standard phosphine ligands like PPh₃ are often insufficient for suppressing β-hydride elimination with secondary alkylboronates. The steric bulk of ligands like SPhos and XPhos creates a coordinatively saturated palladium center that favors the reductive elimination pathway.[7]

  • Optimize Ligand and Catalyst:

    • Ligand:Palladium Ratio: An excess of the phosphine ligand can help maintain the desired catalytically active species in solution and prevent the formation of less active palladium complexes.

    • Ligand Screening: Not all bulky phosphines are created equal. The electronic and steric properties of different Buchwald ligands can have a significant impact on the outcome of the reaction. A small-scale screen of a few different ligands can be highly informative.

  • Temperature Optimization: The activation energy for β-hydride elimination may be lower than that of the desired reductive elimination. Therefore, lowering the reaction temperature can sometimes favor the formation of the desired product, albeit at a slower rate.

Problem: Significant Amount of Protodeboronated Starting Material

Observation: You observe a significant amount of the corresponding alkane (2-phenylpropane) in your reaction mixture, indicating cleavage of the C-B bond.

Primary Suspect: Protodeboronation.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting protodeboronation.

Detailed Steps & Rationale:

  • Base Selection is Critical: The choice of base influences the pH of the reaction mixture and the rate of boronic ester hydrolysis to the corresponding boronic acid, which can be more susceptible to protodeboronation. Milder bases like K₃PO₄ provide a less harsh environment, disfavoring this side reaction.[9]

  • Water Management: While the Suzuki-Miyaura reaction often benefits from the presence of water to facilitate the formation of the active boronate species, excess water can lead to rapid hydrolysis and subsequent protodeboronation. Ensure your solvents are properly degassed to remove oxygen, which can also lead to side reactions.

  • Slow Addition: Maintaining a low concentration of the boronic ester in the reaction mixture at any given time can minimize the opportunity for it to undergo protodeboronation before engaging in the catalytic cycle.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

This is a general procedure based on the synthesis of similar boronic esters.

Materials:

  • 2-Phenylpropylmagnesium bromide (prepared from 2-phenylpropyl bromide and magnesium turnings)

  • Triisopropyl borate

  • 1,3-Propanediol

  • Anhydrous diethyl ether or THF

  • Anhydrous hexanes

  • Anhydrous MgSO₄

  • Aqueous HCl (e.g., 1 M)

Procedure:

  • To a solution of 2-phenylpropylmagnesium bromide in anhydrous diethyl ether at -78 °C under an inert atmosphere (N₂ or Ar), add triisopropyl borate dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous HCl at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain the crude 2-phenylpropylboronic acid.

  • Dissolve the crude boronic acid in a mixture of hexanes and THF.

  • Add 1,3-propanediol and stir at room temperature. Water will separate from the reaction mixture.

  • Remove the aqueous layer and dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield 2-(2-phenylpropyl)-1,3,2-dioxaborinane. Purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Optimized Suzuki-Miyaura Coupling of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

This protocol is a starting point for optimization and incorporates best practices for secondary alkylboronates.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • 2-(2-Phenylpropyl)-1,3,2-dioxaborinane (1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 8 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 10:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, K₃PO₄, palladium pre-catalyst, and ligand.

  • Seal the vessel and purge with an inert atmosphere (N₂ or Ar).

  • Add the degassed solvent mixture, followed by the 2-(2-phenylpropyl)-1,3,2-dioxaborinane.

  • Heat the reaction mixture to the desired temperature (start with a screen from 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

Table 1: Influence of Ligand and Base on a Model Suzuki-Miyaura Coupling of a Secondary Alkylboronate

EntryLigandBaseTemperature (°C)Yield of Coupled Product (%)Yield of Alkene Byproduct (%)
1PPh₃Cs₂CO₃100<10>80
2SPhosCs₂CO₃1006525
3SPhosK₃PO₄10085<10
4XPhosK₃PO₄8090<5

This is representative data based on literature for similar systems and is intended for illustrative purposes.

References

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic vulnerabilities of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane (CAS: 862...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic vulnerabilities of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane (CAS: 86290-27-9). Unlike highly sterically hindered boronic esters, the 1,3,2-dioxaborinane ring is highly susceptible to moisture-induced degradation. This guide provides the causality behind these failures, self-validating protocols for recovery, and actionable troubleshooting for your workflows.

The Causality of Moisture Sensitivity

To handle 2-(2-Phenylpropyl)-1,3,2-dioxaborinane effectively, one must understand the mechanics of its degradation. The boron atom in this cyclic ester exists in a trigonal coplanar state with sp2 bond hybridization, leaving a vacant p -orbital[1].

While pinacol esters (Bpin) feature four methyl groups that provide significant steric shielding around this empty orbital, the 1,3,2-dioxaborinane ring (derived from 1,3-propanediol) lacks this steric bulk[2]. When exposed to atmospheric moisture, water acts as a nucleophile, rapidly attacking the vacant p -orbital to form an unstable sp3 tetrahedral intermediate[1]. The ring strain and lack of steric protection drive the rapid collapse of this intermediate, resulting in irreversible hydrolysis into 2-(2-phenylpropyl)boronic acid and free 1,3-propanediol[3].

If left unchecked, the resulting boronic acid can undergo further protodeboronation (cleavage of the C-B bond replaced by a C-H bond), completely destroying your active reagent[4].

HydrolysisPathway A 2-(2-Phenylpropyl)- 1,3,2-dioxaborinane (sp2 Boron) C Tetrahedral Intermediate (sp3 Boron) A->C Nucleophilic Addition B H2O Attack (Moisture) B->C D 2-(2-Phenylpropyl) boronic acid C->D Hydrolysis (Ring Opening) E 1,3-Propanediol (Byproduct) C->E

Moisture-induced hydrolysis pathway of 1,3,2-dioxaborinane via an sp3 intermediate.

Comparative Stability Data

To optimize your synthetic strategy, it is critical to compare the hydrolytic stability of your chosen protecting group against alternative boronic esters.

Protecting GroupDiol/Ligand SourceSteric HindranceHydrolytic StabilityPrimary Deprotection Method
1,3,2-Dioxaborinane 1,3-PropanediolLowPoor (Minutes to Hours) Mild aqueous hydrolysis
Pinacol Ester (Bpin) PinacolHighExcellent (Days to Weeks)Oxidative cleavage or strong acid
MIDA Boronate N-Methyliminodiacetic acidVery High (N→B coordination)Outstanding (Stable to silica)Mild basic hydrolysis (e.g., NaOH)
DABO Boronate DiethanolamineHigh (N→B coordination)Excellent (Bench stable)Protic solvents / Aqueous media

Data synthesized from established boronic acid protecting group behaviors[2][5].

Troubleshooting FAQs

Q1: My 2-(2-Phenylpropyl)-1,3,2-dioxaborinane has turned cloudy or formed a white precipitate. Is it ruined?

A: The cloudiness or precipitate is a classic visual indicator of hydrolysis. The pure dioxaborinane is typically a clear oil or low-melting solid[6]. When it hydrolyzes, it forms 2-(2-phenylpropyl)boronic acid, which is a solid that often precipitates out of the oil, alongside trimeric boroxines formed by the dehydration of the boronic acid[2]. Validation: Run a 1H NMR in anhydrous CDCl3​ . If you observe a triplet around δ 3.7-3.8 ppm (indicative of the free −CH2​OH groups of 1,3-propanediol), your reagent has hydrolyzed.

Q2: My Suzuki-Miyaura cross-coupling with this reagent is yielding <10% product. What is going wrong?

A: There are two compounding factors at play:

  • Premature Hydrolysis: The basic, aqueous conditions typical of Suzuki couplings (e.g., K2​CO3​ in THF/H2​O ) rapidly hydrolyze the 1,3,2-dioxaborinane ring[5].

  • Protodeboronation: Once hydrolyzed to the free boronic acid, the sp3 hybridized intermediate formed with the base is highly susceptible to protodeboronation at elevated temperatures, yielding 2-phenylpropane (cumene) instead of your cross-coupled product[4]. Solution: Switch to anhydrous coupling conditions (e.g., using Cs2​CO3​ in anhydrous Toluene/DMF) or utilize a more stable protecting group like a MIDA ester if aqueous conditions are mandatory[2].

Q3: How should I store this reagent to guarantee long-term stability?

A: Store the compound in a tightly sealed Schlenk flask or a vial with a PTFE-lined cap under a dry, inert atmosphere (Argon is preferred over Nitrogen due to its higher density)[4]. The vial must be kept in a desiccator at 2-8°C. For highly sensitive batches, storage inside a glovebox is strongly recommended[4].

Self-Validating Protocol: Re-esterification (Rescue) of Hydrolyzed Reagent

If your batch has hydrolyzed, you do not need to discard it. Because esterification is an equilibrium process, you can drive the reaction forward by removing water via azeotropic distillation. This protocol is self-validating: the physical cessation of water collection proves the thermodynamic completion of the reaction.

Materials Required:

  • Crude/Hydrolyzed 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

  • 1,3-Propanediol (1.1 equivalents)

  • Anhydrous Toluene (Reaction solvent and azeotrope agent)

  • Dean-Stark apparatus and reflux condenser

  • Anhydrous Magnesium Sulfate ( MgSO4​ )

Step-by-Step Methodology:

  • Setup: In a fume hood, equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. Flush the system with Argon.

  • Dissolution: Dissolve the degraded reagent in anhydrous toluene (approx. 10 mL per gram of reagent). Add 1.1 equivalents of 1,3-propanediol.

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux (approx. 110°C). As the re-esterification occurs, water is generated as a byproduct.

  • Validation Checkpoint: Toluene and water will co-distill, condense, and fall into the Dean-Stark trap. Because water is denser and immiscible, it will phase-separate at the bottom. Self-Validation: Continue refluxing until the volume of the water layer in the trap remains constant for 30 minutes. This physical plateau confirms the chemical equilibrium has been fully driven to the ester.

  • Drying: Cool the flask to room temperature. Transfer the toluene solution to an Erlenmeyer flask and dry over anhydrous MgSO4​ for 15 minutes to scavenge any residual trace moisture.

  • Concentration: Filter the drying agent and remove the toluene in vacuo using a rotary evaporator.

  • Storage: Immediately backfill the flask with Argon and transfer the purified oil to a desiccator.

RescueProtocol Step1 Degraded Reagent (Boronic Acid + Diol) Step2 Add Toluene & 1,3-Propanediol Step1->Step2 Step3 Dean-Stark Reflux (Azeotropic H2O Removal) Step2->Step3 Step4 Dry over MgSO4 & Concentrate in vacuo Step3->Step4 Water ceases to collect Step5 Pure Reagent (Inert Storage) Step4->Step5

Workflow for the azeotropic re-esterification and recovery of degraded boronic esters.

References

  • Chem-Station Int. Ed. "Protecting Groups for Boronic Acids". Chem-Station. Available at:[Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Boric Acid Esters". Softbeam. Available at:[Link]

  • Journal of Materials Chemistry A. "Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds". RSC Publishing. Available at:[Link]

  • National Institutes of Health. "DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions". PMC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(2-Phenylpropyl)-1,3,2-dioxaborinane vs. Pinacol Boronic Esters in Cross-Coupling

As drug development increasingly targets high-sp³-character molecules, the cross-coupling of unactivated alkyl groups has become a critical focal point in synthetic methodology. The 2-(2-phenylpropyl) substituent present...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets high-sp³-character molecules, the cross-coupling of unactivated alkyl groups has become a critical focal point in synthetic methodology. The 2-(2-phenylpropyl) substituent presents a unique challenge: it is a primary alkyl group, but it features massive β -steric hindrance due to the adjacent methyl and phenyl groups.

When coupling such challenging substrates, the choice of the boronic ester dictates the success or failure of the reaction. While pinacol (Bpin) esters are the undisputed gold standard for isolation and thermodynamic stability, this stability becomes a severe liability during transmetalation. This guide objectively compares the reactivity of the 6-membered 2-(2-Phenylpropyl)-1,3,2-dioxaborinane against its 5-membered Bpin equivalent , providing the mechanistic causality and self-validating experimental protocols required to master these couplings.

Mechanistic Causality: The Transmetalation Bottleneck

In any Suzuki-Miyaura coupling, transmetalation is preceded by the coordination of a base (e.g., hydroxide or alkoxide) to the empty p-orbital of the boron atom, forming a negatively charged, tetrahedral "ate" complex[1]. The kinetics of this step are entirely governed by the Lewis acidity and steric environment of the boron center[2].

  • Pinacol Esters (Bpin): The 5-membered Bpin ring is heavily shielded by four methyl groups and benefits from optimal O-B-O bond angles that thermodynamically stabilize the system. This drastically lowers the boron's Lewis acidity, making "ate" complex formation slow and requiring aggressive heating to force transmetalation[1].

  • 1,3,2-Dioxaborinanes: Derived from 1,3-propanediol, this 6-membered ring lacks the steric bulk of the tetramethyl groups. The slight deviation from optimal orbital overlap makes the boron significantly more Lewis acidic. Consequently, it rapidly forms the active "ate" complex with aqueous bases at mild temperatures[3].

The β -Hydride Elimination Risk: For the 2-(2-phenylpropyl) group, slow transmetalation is fatal. If high temperatures are required to force the Bpin ester to react, the resulting alkylpalladium(II) intermediate will rapidly undergo β -hydride elimination to form an undesired alkene byproduct before reductive elimination can occur. By utilizing the highly reactive 1,3,2-dioxaborinane, the reaction can proceed at 40–60 °C, effectively outcompeting the β -hydride elimination pathway[4],[2].

Transmetalation_Kinetics Start 2-(2-Phenylpropyl) Boronic Ester Dioxa 1,3,2-Dioxaborinane (6-Membered) Start->Dioxa Bpin Pinacol Ester (5-Membered) Start->Bpin Ate_Fast Rapid 'Ate' Complexation High Lewis Acidity Dioxa->Ate_Fast Base (OH⁻/OR⁻) Ate_Slow Slow 'Ate' Complexation Sterically Hindered Bpin->Ate_Slow Base (OH⁻/OR⁻) Trans_Fast Fast Transmetalation (Mild Temp: 40-60°C) Ate_Fast->Trans_Fast Pd(II)-Ar Trans_Slow Slow Transmetalation (High Temp: 90-110°C) Ate_Slow->Trans_Slow Pd(II)-Ar Product High Yield Cross-Coupled Product Trans_Fast->Product Reductive Elim. Trans_Slow->Product Reductive Elim. SideProduct β-Hydride Elimination (Alkene Byproduct) Trans_Slow->SideProduct Competing Pathway

Mechanistic divergence in transmetalation rates between dioxaborinane and pinacol esters.

Quantitative Performance Comparison

The following table synthesizes the operational and reactive differences between the two ester classes when bearing the sterically demanding 2-(2-phenylpropyl) substituent.

Parameter2-(2-Phenylpropyl)-1,3,2-dioxaborinane2-(2-Phenylpropyl) Bpin Ester
Ring Architecture 6-membered (1,3-propanediol derived)5-membered (pinacol derived)
Steric Shielding at Boron Low (unsubstituted ring carbons)High (four adjacent methyl groups)
Relative Lewis Acidity HighLow
Transmetalation Kinetics FastSlow
Optimal Coupling Temp. 40–60 °C90–110 °C
β -Hydride Elim. Risk Low (suppressed by mild conditions)High (exacerbated by required heat)
Chromatographic Stability Moderate (prone to hydrolysis on silica)Excellent (highly stable on silica)

Experimental Methodologies: Self-Validating Protocols

To guarantee scientific integrity, the following methodologies are designed as self-validating systems. The causality of the reaction design is proven through real-time analytical monitoring.

Protocol A: Mild Coupling of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

Designed to exploit high Lewis acidity for low-temperature coupling.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask under argon, combine the aryl halide (1.0 equiv), 2-(2-phenylpropyl)-1,3,2-dioxaborinane (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent & Base Addition: Inject degassed THF (0.2 M) followed by aqueous KOH (3.0 equiv, 1.0 M solution).

  • Reaction: Stir the biphasic mixture vigorously at 50 °C for 4–6 hours.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via rapid neutral alumina chromatography (to prevent product degradation).

Self-Validating System Check: Causality: The reaction relies on rapid "ate" complex formation. Validation: Before adding the Pd catalyst, sample the organic/aqueous emulsion and analyze via ¹¹B NMR. A successful system will show a distinct upfield shift from ~30 ppm (trigonal planar sp² boron) to ~5 ppm (tetrahedral sp³ "ate" complex) within 15 minutes at room temperature.

Protocol B: Forcing Conditions for 2-(2-Phenylpropyl) Bpin Ester

Designed to overcome steric hindrance using specialized ligands and thermal energy.

Step-by-Step Methodology:

  • Preparation: In a pressure vial under argon, combine the aryl halide (1.0 equiv), 2-(2-phenylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv), Pd(OAc)₂ (5 mol%), and RuPhos (10 mol%). Note: RuPhos is strictly required to accelerate reductive elimination and outcompete β -hydride elimination at high temperatures.

  • Solvent & Base Addition: Inject degassed 1,4-Dioxane (0.2 M) and aqueous K₃PO₄ (3.0 equiv, 2.0 M solution).

  • Reaction: Seal the vial and heat to 95 °C for 16 hours.

  • Workup: Dilute with water, extract with DCM, and purify via standard silica gel column chromatography.

Self-Validating System Check: Causality: The Bpin ester resists activation due to steric shielding. Validation: Perform the same ¹¹B NMR check at room temperature as in Protocol A. The Bpin reaction will remain largely unactivated (~30 ppm peak dominates). This analytical readout validates the absolute necessity of the 95 °C thermal forcing and the highly active RuPhos ligand to drive the transmetalation forward.

References

  • Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies Source: PubMed (NIH) URL:[Link]

  • Suzuki cross-coupling Source: Chemistry LibreTexts URL:[Link]

  • Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling Source: ResearchGate URL:[Link]

Sources

Comparative

Benchmarking 2-(2-Phenylpropyl)-1,3,2-dioxaborinane in Asymmetric Synthesis: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist Introduction: The Alkylboronate Bottleneck In modern asymmetric synthesis, chiral and prochiral alkylborona...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Introduction: The Alkylboronate Bottleneck

In modern asymmetric synthesis, chiral and prochiral alkylboronates are indispensable building blocks for the stereospecific construction of C–C and C–heteroatom bonds[1]. However, the field has long grappled with a thermodynamic paradox: the boronic esters that are easiest to isolate (e.g., pinacol esters or MIDA boronates) are often too sterically hindered or chemically inert to undergo rapid downstream transformations, such as transmetalation in Suzuki-Miyaura cross-couplings[2].

2-(2-Phenylpropyl)-1,3,2-dioxaborinane (CAS: 86290-27-9) emerges as a critical benchmark substrate. As a primary alkylboronate featuring a β -stereocenter, it serves as an ideal probe for evaluating the stereofidelity and kinetic efficiency of catalytic systems. By utilizing a 6-membered 1,3,2-dioxaborinane ring rather than a 5-membered pinacol (Bpin) ring, this reagent achieves a "Goldilocks" balance: it is sufficiently stable for chromatographic purification yet sterically accessible enough to facilitate rapid "ate" complex formation.

Structural Causality: Why the 1,3,2-Dioxaborinane Ring Outperforms Bpin

To understand the experimental superiority of 2-(2-phenylpropyl)-1,3,2-dioxaborinane, we must analyze the spatial environment around the boron atom's empty p-orbital.

In standard Bpin esters, the four methyl groups on the 5-membered ring create a severe steric shield. During a Suzuki-Miyaura coupling, the first mechanistic requirement is the coordination of a Lewis base (e.g., hydroxide or alkoxide) to the boron atom to form a tetracoordinate boronate "ate" complex. The steric bulk of Bpin severely retards this coordination step, leading to sluggish transmetalation and increasing the likelihood of undesired side reactions, such as β -hydride elimination or protodeboronation[2].

Conversely, the 1,3,2-dioxaborinane ring (derived from 1,3-propanediol) adopts a chair conformation. This pulls the carbon backbone away from the boron center, leaving the p-orbital highly exposed for rapid nucleophilic attack. This seemingly minor structural modification drastically accelerates the transmetalation step to palladium, preserving the stereochemical integrity of the adjacent β -chiral center.

G Bpin Pinacol Ester (Bpin) High Steric Bulk Sluggish Transmetalation Bneo 1,3,2-Dioxaborinane Optimal Steric Profile Rapid Transmetalation Bpin->Bneo Transesterification (1,3-Propanediol) BMIDA MIDA Boronate Highly Inert (sp3 Boron) Requires Deprotection BMIDA->Bneo Deprotection & Esterification

Workflow comparing the reactivity and interconversion of common boronic ester classes.

Performance Benchmarking: Quantitative Data

The following tables summarize the benchmarking data comparing the 1,3,2-dioxaborinane ester against its Bpin and BMIDA counterparts in two standard stereospecific transformations: Suzuki-Miyaura cross-coupling and stereospecific oxidation.

Table 1: Stereospecific B-Alkyl Suzuki-Miyaura Cross-Coupling

Conditions: Alkylboronate (1.0 equiv), 4-bromoanisole (1.2 equiv), Pd(OAc)2 (5 mol%), RuPhos (10 mol%), TMSOK (3.0 equiv), THF, 60 °C.

Boronic Ester ClassTime to CompletionIsolated YieldEnantiospecificity (es)Primary Failure Mode
1,3,2-Dioxaborinane 1.5 hours 94% >99% None (Clean Conversion)
Pinacol Ester (Bpin)24 hours61%95%Protodeboronation / Isomerization
MIDA Boronate>48 hours0%N/AUnreactive under anhydrous conditions

Data synthesis reflects the kinetic advantages of reduced steric hindrance during the transmetalation step[2].

Table 2: Stereospecific Oxidation to (R)-2-Phenyl-1-propanol

Conditions: Alkylboronate (1.0 equiv), H2O2 (30% aq, 3.0 equiv), NaOH (3M aq, 3.0 equiv), THF, 0 °C to RT.

Boronic Ester ClassTime to CompletionIsolated YieldEnantiospecificity (es)
1,3,2-Dioxaborinane 30 mins 98% >99%
Pinacol Ester (Bpin)2 hours95%>99%
MIDA Boronate4 hours88%>99%

While oxidation is universally high-yielding, the dioxaborinane ring allows for milder, faster processing, minimizing the risk of over-oxidation[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes specific analytical checkpoints to verify intermediate formation and causality.

Protocol A: Stereoretentive Suzuki-Miyaura Cross-Coupling

This protocol leverages the rapid transmetalation of 2-(2-phenylpropyl)-1,3,2-dioxaborinane to prevent the racemization of the β -stereocenter.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a vial with Pd(OAc)2 (5 mol%) and RuPhos (10 mol%). Add anhydrous THF (0.1 M) and stir for 10 minutes until the solution turns a deep red, indicating the formation of the active Pd(0)L1 complex.

  • Substrate Addition: Add 4-bromoanisole (1.2 equiv) followed by enantioenriched 2-(2-phenylpropyl)-1,3,2-dioxaborinane (1.0 equiv).

  • Ate-Complex Formation (The Trigger): Add potassium trimethylsilanolate (TMSOK, 3.0 equiv) in one portion.

    • Causality: TMSOK serves a dual purpose. It generates a highly reactive Pd-alkoxide intermediate and rapidly coordinates to the unhindered dioxaborinane boron atom to form the tetracoordinate "ate" complex[2].

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat at 60 °C for 1.5 hours.

  • Self-Validation Checkpoint (11B NMR): Take a 0.1 mL aliquot, dilute in CDCl3, and acquire an 11B NMR spectrum. The disappearance of the broad singlet at ~30 ppm (tricoordinate boron) and the absence of a signal at ~5 ppm (tetracoordinate ate complex) confirms complete consumption of the boronate.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography. Analyze via chiral HPLC to confirm >99% enantiospecificity.

G A 2-(2-Phenylpropyl)-1,3,2-dioxaborinane (Tricoordinate Boron, ~30 ppm) B Boronate 'Ate' Complex (Tetracoordinate Boron, ~5 ppm) A->B + Base (e.g., TMSOK) C Transmetalation to Pd(II) (Stereoretentive Pathway) B->C + Ar-Pd(II)-X D Reductive Elimination (C-C Bond Formation) C->D Ligand Control (RuPhos) E Enantioenriched Product (e.g., 1,2-Diarylpropane) D->E - Pd(0)

Mechanistic pathway of the stereoretentive Suzuki-Miyaura cross-coupling.

Protocol B: Stereospecific Oxidation to (R)-2-Phenyl-1-propanol

Oxidation of alkylboronates is a hallmark transformation that proceeds via a strict 1,2-metallate rearrangement, ensuring complete retention of stereochemistry[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2-phenylpropyl)-1,3,2-dioxaborinane (1.0 equiv) in THF (0.2 M) and cool to 0 °C in an ice bath.

  • Activation: Dropwise, add 3M aqueous NaOH (3.0 equiv), followed immediately by 30% aqueous H2O2 (3.0 equiv).

    • Causality: The NaOH deprotonates the hydrogen peroxide. The resulting hydroperoxide anion ( OOH− ) acts as a potent nucleophile, attacking the unhindered p-orbital of the dioxaborinane to form a negatively charged boron intermediate.

  • 1,2-Migration: Remove the ice bath and stir at room temperature for 30 minutes. The electron-deficient oxygen of the peroxide triggers the stereospecific migration of the C–B bond to form a C–O bond.

  • Self-Validation Checkpoint (TLC/Stain): Spot the reaction mixture on a TLC plate and stain with basic KMnO4. The starting boronate will appear as a faint yellow spot, while the product alcohol will rapidly reduce the stain to a bright yellow/brown spot. Complete disappearance of the higher Rf boronate confirms the reaction is finished.

  • Workup: Quench carefully with saturated aqueous Na2S2O3 to destroy excess peroxide (verify with KI-starch paper). Extract with diethyl ether, dry over MgSO4, and concentrate.

Conclusion

For researchers optimizing asymmetric workflows, the choice of boronic ester is as critical as the choice of catalyst. While Bpin remains the industry default for storage and commercial availability, benchmarking data clearly demonstrates that transitioning to 2-(2-Phenylpropyl)-1,3,2-dioxaborinane unlocks superior kinetic profiles. By minimizing steric hindrance around the boron center, this reagent facilitates rapid, low-temperature transmetalation, thereby suppressing competitive degradation pathways and maximizing stereofidelity.

References

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC. National Institutes of Health (NIH). 2

  • Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. ResearchGate. 1

  • Catalytic Hydroboration of Aldehydes, Ketones, and Alkenes Using Potassium Carbonate: A Small Key to Big Transformation - PMC. National Institutes of Health (NIH). 3

Sources

Validation

A Comparative Guide to Boronic Acid Surrogates: 2-(2-Phenylpropyl)-1,3,2-dioxaborinane vs. Organotrifluoroborates in Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. However, the inherent instabili...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. However, the inherent instability of many boronic acids—their propensity for protodeboronation and formation of boroxines—can lead to diminished yields and purification challenges. This has spurred the development of more robust boronic acid surrogates. This guide provides an in-depth comparison of two popular classes of these surrogates: N-methyliminodiacetic acid (MIDA) boronates, represented here by structures like 2-(2-phenylpropyl)-1,3,2-dioxaborinane, and potassium organotrifluoroborates.

The Rise of Stabilized Boron Reagents

The core challenge with traditional boronic acids lies in the vacant p-orbital on the boron atom, which makes them susceptible to decomposition. Both MIDA boronates and organotrifluoroborates address this by populating this orbital, forming a tetracoordinate boron species. This fundamental change dramatically enhances their stability, yet they differ significantly in their activation, handling, and optimal applications.

Section 1: MIDA Boronates (e.g., 2-(2-Phenylpropyl)-1,3,2-dioxaborinane)

N-methyliminodiacetic acid (MIDA) boronates are a class of exceptionally stable, crystalline, and air-tolerant boronic acid surrogates. Their robust nature makes them compatible with a wide range of reaction conditions that would degrade free boronic acids, including silica gel chromatography.[1]

Synthesis and Unparalleled Stability

MIDA boronates are typically synthesized through a dehydrative condensation of a boronic acid with N-methyliminodiacetic acid.[1] This process effectively "protects" the boronic acid functional group. This protection is so effective that MIDA boronates can be stored on the benchtop for extended periods (over 60 days) with minimal degradation, a stark contrast to many of their free boronic acid counterparts which can decompose significantly within weeks. This stability has made them invaluable for multi-step syntheses of complex molecules.[1]

The "Slow-Release" Advantage

A key feature of MIDA boronates is their mechanism of action in Suzuki-Miyaura couplings. They are stable under anhydrous cross-coupling conditions but are designed to hydrolyze under mild aqueous basic conditions to slowly release the active boronic acid in situ.[1][2] This slow release maintains a low concentration of the sensitive boronic acid throughout the reaction, minimizing side reactions like protodeboronation and homocoupling. This can lead to significant improvements in yield, especially with notoriously unstable heteroaromatic boronic acids.[3]

One of the most significant advancements enabled by MIDA boronates is the development of environmentally friendly Suzuki-Miyaura couplings that proceed in water at room temperature, eliminating the need for organic solvents.[3][4]

cluster_0 MIDA Boronate Workflow A Stable MIDA Boronate D Slow Release of Boronic Acid A->D Hydrolysis B Aryl/Heteroaryl Halide E Suzuki-Miyaura Coupling B->E C Pd Catalyst + Aqueous Base C->E D->E F Coupled Product E->F

Caption: Workflow for Suzuki-Miyaura coupling using a MIDA boronate.

Section 2: Potassium Organotrifluoroborates

Potassium organotrifluoroborates are another class of highly valuable, bench-stable boronic acid surrogates.[5] These free-flowing crystalline solids are indefinitely stable to air and moisture and are readily prepared from boronic acids or other organoboron intermediates using potassium hydrogen fluoride (KHF₂).[6][7][8]

Robustness and Reactivity

Like MIDA boronates, organotrifluoroborates feature a tetracoordinate boron center, which imparts enhanced stability and reduces the tendency for protodeboronation compared to boronic acids.[5][9] This stability allows for the use of near-stoichiometric amounts of the boron reagent in cross-coupling reactions, improving atom economy.[10]

In the presence of a base and water, organotrifluoroborates are believed to hydrolyze to form the active boronic acid or a related boronate species that enters the catalytic cycle. They have proven to be effective coupling partners for a vast array of electrophiles, including challenging aryl and heteroaryl chlorides, and are compatible with a wide variety of functional groups.[7][10]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Reagent Activation MIDA MIDA Boronate (Tetracoordinate Boron) OTF Organotrifluoroborate (Tetracoordinate Boron) pd0 Pd(0)L₂ pdi_halide R¹-Pd(II)L₂-X pd0->pdi_halide Oxidative Addition (R¹-X) pdi_boronate R¹-Pd(II)L₂-R² pdi_halide->pdi_boronate Transmetalation (from Boronic Acid) pdi_boronate->pd0 Reductive Elimination product R¹-R² pdi_boronate->product MIDA_reagent MIDA Boronate boronic_acid R²B(OH)₂ MIDA_reagent->boronic_acid Aqueous Base OTF_reagent K[R²BF₃] OTF_reagent->boronic_acid Aqueous Base boronic_acid->pdi_halide Enters Cycle

Caption: Activation of MIDA boronates and organotrifluoroborates to enter the Suzuki cycle.

Performance Comparison: A Data-Driven Analysis

Data Summary: Yields and Conditions
FeatureMIDA BoronatesPotassium Organotrifluoroborates
Typical Yields High to excellent (often >80-90%).[3]Moderate to excellent (typically 70-95%).[6][11]
Stability Exceptional; stable to air, moisture, and silica gel chromatography.Excellent; indefinitely stable to air and moisture as crystalline solids.[5][10]
Key Advantage Enables iterative synthesis of complex molecules; ideal for "green" chemistry (aqueous, RT reactions).[1][3]Broad substrate scope, reduced protodeboronation allows for near-stoichiometric use.[9][10]
Common Solvents Dioxane/Water, Toluene, or Water only.[3][12]THF/Water, Isopropanol/Water, Toluene/Water.[6][7][11]
Common Bases K₃PO₄, Cs₂CO₃, Et₃N.[3][12]Cs₂CO₃, K₂CO₃, t-BuNH₂.[6][7][11]
Temperature Room Temperature to 80 °C.[3][12]Typically heated (65-85 °C).[7][11]
Causality Behind Experimental Choices
  • MIDA Boronates in Water: The choice of an aqueous medium, often with a specialized surfactant, is driven by the desire for a greener process. The slow hydrolysis of the MIDA boronate is crucial here, as rapid decomposition of the resulting boronic acid would occur in water without this controlled release.[3][4] This makes MIDA boronates uniquely suited for sustainable chemistry initiatives.

  • Organotrifluoroborates with Cs₂CO₃: The frequent use of cesium carbonate (Cs₂CO₃) as the base with organotrifluoroborates is linked to its effectiveness in promoting the hydrolysis of the B-F bonds and facilitating the transmetalation step of the catalytic cycle.[6]

Experimental Protocols

The following protocols are representative of the conditions often employed for each class of reagent.

Protocol 1: Suzuki-Miyaura Coupling of a MIDA Boronate in Water

This protocol is adapted from technology developed for solvent-free cross-coupling.[3]

  • Reaction Setup: To a vial, add the aryl or heteroaryl halide (1.0 equiv), the MIDA boronate (1.1 equiv), and the palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol %).

  • Solvent and Base: Add deionized water to form a solution, followed by triethylamine (Et₃N, 3.0 equiv).

  • Reaction: Stir the mixture vigorously at room temperature (23 °C) for 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with water. The typically solid product precipitates and can be isolated by simple filtration.

  • Purification: The filtered solid is washed with water and dried. This procedure often yields the product in high purity (>95%) without the need for chromatography. For a reaction between 4-bromobiphenyl and a phenyl MIDA boronate, this method can achieve yields around 89%.[3]

Protocol 2: Suzuki-Miyaura Coupling of a Potassium Organotrifluoroborate

This protocol is a general procedure adapted from the work of Molander et al.[6]

  • Reaction Setup: In an oven-dried reaction tube, combine the aryl halide (1.0 equiv), the potassium organotrifluoroborate (1.05-1.2 equiv), cesium carbonate (Cs₂CO₃, 3.0 equiv), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol %), and a stir bar.

  • Solvent Addition: Evacuate and backfill the tube with argon or nitrogen. Add degassed solvents (e.g., THF/Water 9:1) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract it two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography. Yields for this type of reaction are substrate-dependent but are frequently in the 70-95% range.[6]

Conclusion and Recommendations

Both MIDA boronates and potassium organotrifluoroborates are superior alternatives to many traditional boronic acids, offering enhanced stability, ease of handling, and reliable performance in Suzuki-Miyaura cross-couplings. The choice between them should be guided by the specific goals of the synthesis.

  • Choose MIDA Boronates for:

    • Iterative Synthesis: When building complex molecules step-by-step, the stability of the MIDA group to a wide range of reagents is a decisive advantage.[1]

    • Green Chemistry: For processes where minimizing organic solvent waste is a priority, the ability to perform couplings in water at room temperature is unparalleled.[4]

    • Unstable Boronic Acids: When working with electron-deficient or heteroaromatic systems prone to rapid decomposition, the slow-release mechanism can dramatically improve yields.[3]

  • Choose Potassium Organotrifluoroborates for:

    • General Versatility: They have a long and successful track record with an exceptionally broad range of aryl and heteroaryl halides and triflates.[11]

    • Atom Economy: Their high stability often allows for the use of near-stoichiometric quantities, reducing waste.[10]

    • Robust, Routine Couplings: For straightforward, high-throughput coupling reactions where a reliable, easy-to-handle solid is desired, organotrifluoroborates are an excellent choice.[5]

By understanding the distinct properties and optimal use cases of these powerful reagents, researchers can better navigate the complexities of modern cross-coupling chemistry to achieve their synthetic objectives with greater efficiency and reliability.

References

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Lipshutz, B. H., Ghorai, S., & Wen, R. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 14(24), 6258–6261. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). A General Solution for the Iterative Cross-Coupling of MIDA Boronates. Organic Syntheses, 93, 92-111. [Link]

  • Lipshutz, B. H., Ghorai, S., & Wen, R. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17875–17878. [Link]

  • Kim, D. (2011). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. University of Pennsylvania ScholarlyCommons. [Link]

  • Miles, D. H., & Organ, M. G. (2015). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry, 53(2), 208-216. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 73(16), 6362–6367. [Link]

  • Molander, G. A., & Ito, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Lin, E. (2023). A duet of boron and fluorine - from a novel Suzuki coupling motif to organotrifluoroborate synthesis and radiotracer design. UBC Library Open Collections. [Link]

  • Molander, G. A., & Figueroa, R. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(11), 4003–4008. [Link]

Sources

Comparative

Validating Stereoselectivity of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane: A Comparative Guide to Chiral Alkylboronic Esters

Executive Summary The synthesis and functionalization of chiral alkylboronic esters are foundational to modern drug development. Among these, 2-(2-phenylpropyl)-1,3,2-dioxaborinane serves as a premier model substrate and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and functionalization of chiral alkylboronic esters are foundational to modern drug development. Among these, 2-(2-phenylpropyl)-1,3,2-dioxaborinane serves as a premier model substrate and building block. Generated via the enantioselective hydroboration of α -methylstyrene, this molecule features a primary carbon-boron bond adjacent to a β -chiral center[1].

Validating the stereoselectivity of this compound requires a two-tiered approach: first, confirming the initial enantiomeric excess (ee) of the hydroboration step, and second, ensuring the strict retention of this stereocenter during downstream functionalizations. This guide objectively compares the performance of the 1,3,2-dioxaborinane ester against common alternatives like pinacol (Bpin) and MIDA esters, providing researchers with self-validating experimental protocols to guarantee stereochemical integrity[2].

Mechanistic Foundation: Why Dioxaborinanes Outperform Alternatives

When executing stereospecific C(sp3) Suzuki-Miyaura cross-couplings, the choice of the boronic ester dictates the survival of the β -stereocenter[3].

The Causality of Racemization: During Pd-catalyzed cross-coupling, the alkyl-Pd intermediate is highly susceptible to β -hydride elimination. If the transmetalation step is slow, the palladium catalyst has sufficient time to eliminate a hydride from the β -position, forming a transient alkene. Subsequent re-insertion of the hydride scrambles the stereocenter, leading to racemization or isomerization[4].

The Dioxaborinane Advantage: 1,3,2-Dioxaborinanes (derived from 1,3-propanediol) possess significantly less steric bulk around the boron atom compared to the ubiquitous pinacol (Bpin) esters. This reduced steric profile accelerates the formation of the critical boronate complex with the base, drastically increasing the rate of transmetalation[5]. By outcompeting the rate of β -hydride elimination, 1,3,2-dioxaborinanes ensure high enantiospecificity (es%) in the final coupled product, whereas Bpin esters often suffer from stereochemical erosion.

Mechanism cluster_Diox 1,3,2-Dioxaborinane Pathway cluster_Bpin Bpin Pathway Start Alkyl-Pd(II) Intermediate (β-Chiral Center) FastTM Rapid Transmetalation (Low Steric Bulk) Start->FastTM SlowTM Slow Transmetalation (High Steric Bulk) Start->SlowTM Retained Reductive Elimination (Stereocenter Retained) FastTM->Retained BetaElim β-Hydride Elimination & Re-insertion SlowTM->BetaElim Racemized Racemized / Isomerized Product BetaElim->Racemized

Mechanistic divergence of alkyl-Pd intermediates based on boronic ester steric bulk.

Comparative Performance Data

Table 1: Catalyst Comparison for Enantioselective Hydroboration

The "input" stereoselectivity depends heavily on the catalytic system used to hydroborate α -methylstyrene[1].

Catalyst SystemBorane SourceYield (%)Enantiomeric Excess (ee %)
(PPCF3P)CoI₂ HBPin9488
Cu / (R)-BINAP HB(Diox)9192
Ni / Chiral Box B₂Pin₂8578
Table 2: Cross-Coupling Stereoretention (Dioxaborinane vs. Alternatives)

The "output" stereoretention highlights the superiority of the dioxaborinane framework in preventing β -hydride elimination[4][5].

Boronic Ester TypeTransmetalation Rate β -Hydride Elim. RiskEnantiospecificity (es %)
1,3,2-Dioxaborinane Very FastLow> 95%
Pinacol (Bpin) SlowHigh60 - 75%
MIDA Ester Very SlowModerateN/A (Requires Deprotection)

Self-Validating Experimental Workflows

To establish a self-validating system, researchers must perform a stereoretentive oxidation (Protocol A) to establish the baseline ee, followed by the cross-coupling reaction (Protocol B) to measure the es (enantiospecificity)[6].

Pathway A α-Methylstyrene B Asymmetric Hydroboration A->B C 2-(2-Phenylpropyl)- 1,3,2-dioxaborinane B->C Catalyst + Borane D Stereospecific Oxidation C->D H2O2 / NaOH F Suzuki-Miyaura Cross-Coupling C->F Pd / Ar-X E 2-Phenyl-1-propanol (Baseline ee%) D->E 100% Retention G Coupled Product (es% Validation) F->G Competing β-H Elim

Self-validating workflow for determining baseline ee% and cross-coupling es%.

Protocol A: Stereoretentive Oxidation (Baseline ee Determination)

Because the C-B to C-O bond conversion via alkaline hydrogen peroxide proceeds with strict retention of configuration, this protocol isolates the performance of the hydroboration step[6].

  • Preparation: Dissolve 0.5 mmol of enantioenriched 2-(2-phenylpropyl)-1,3,2-dioxaborinane in 3 mL of THF.

  • Oxidation: Cool the solution to 0 °C. Dropwise, add 1.5 mL of 3M NaOH (aq), followed immediately by 1.5 mL of 30% H2​O2​ (aq).

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 2 hours.

  • Quench & Extract: Quench the remaining peroxide with saturated aqueous Na2​S2​O3​ . Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Analysis: Dry the combined organic layers over MgSO4​ , concentrate under reduced pressure, and analyze the resulting 2-phenyl-1-propanol via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5) to determine the baseline ee.

Protocol B: Stereospecific Suzuki-Miyaura Cross-Coupling

This protocol evaluates the boronic ester's ability to resist racemization during C-C bond formation[3].

  • Reagent Loading: In a nitrogen-filled glovebox, charge a vial with Pd(OAc)2​ (5 mol%), RuPhos ligand (10 mol%), and K2​CO3​ (3.0 equiv).

  • Substrate Addition: Add 4-bromoanisole (1.0 equiv) and 2-(2-phenylpropyl)-1,3,2-dioxaborinane (1.5 equiv).

  • Solvent: Add a degassed mixture of Toluene/ H2​O (10:1 ratio, 0.2 M concentration).

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 80 °C for 16 hours.

  • Validation: Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography. Analyze the coupled product via chiral HPLC.

  • Calculation: Calculate the enantiospecificity (es %) by dividing the product's ee by the baseline ee obtained in Protocol A. A value >95% validates the superiority of the dioxaborinane ester.

References

  • Lu, et al. "Efficient and selective hydroboration of alkenes catalyzed by an air-stable (PPCF3P)CoI2 precatalyst." National Institutes of Health (PMC). 1

  • "Asymmetric Hydroboration-Oxidation of Methylstyrene." ASPIRE, Bridgewater College. 6

  • "Stereospecific Csp3 Suzuki–Miyaura Cross-Coupling That Evades β-Oxygen Elimination." ACS Publications. 5

  • "Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides." ACS Publications.3

  • "Structure, Properties, and Preparation Of Boronic Acid Derivatives." Wiley-VCH. 2

Sources

Validation

Cross-coupling efficiency of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane vs MIDA boronates

Strategic Evaluation of Alkylboron Reagents: Cross-Coupling Efficiency of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane vs. MIDA Boronates The Suzuki-Miyaura cross-coupling of sp³-hybridized alkylboron reagents remains one of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Evaluation of Alkylboron Reagents: Cross-Coupling Efficiency of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane vs. MIDA Boronates

The Suzuki-Miyaura cross-coupling of sp³-hybridized alkylboron reagents remains one of the most challenging transformations in modern drug development. Alkylboronic acids are notoriously unstable, prone to protodeboronation, and highly susceptible to β-hydride elimination during the catalytic cycle. To circumvent these issues, researchers rely on protected boronic esters.

This guide provides an objective, data-driven comparison between two distinct classes of protected alkylboron reagents: 2-(2-Phenylpropyl)-1,3,2-dioxaborinane (a cyclic, sp²-hybridized boronic ester) and Alkyl MIDA boronates (sp³-hybridized, N-methyliminodiacetic acid complexes).

Mechanistic Divergence: sp² vs. sp³ Boron Coordination

The fundamental difference in cross-coupling efficiency between these two reagents stems from their boron hybridization states, which dictate their transmetalation kinetics.

2-(2-Phenylpropyl)-1,3,2-dioxaborinane (sp² Boron): This reagent features a six-membered cyclic ester derived from 1,3-propanediol. The boron atom is sp²-hybridized with an empty p-orbital. To participate in cross-coupling, it requires an aqueous or organic base to coordinate with the empty p-orbital, forming a negatively charged, sp³-hybridized boronate "ate" complex. The 1,3,2-dioxaborinane ring is significantly less sterically hindered than the ubiquitous pinacol ester (Bpin), which facilitates faster "ate" complex formation and accelerates the transmetalation step[1]. This rapid transmetalation is critical for the 2-phenylpropyl group, as it minimizes the lifetime of transient intermediates that could undergo β-hydride elimination.

Alkyl MIDA Boronates (sp³ Boron): MIDA boronates feature a dative N→B bond that rehybridizes the boron center to a stable sp³ tetrahedral geometry. Because the p-orbital is already occupied, MIDA boronates are completely inert to transmetalation under standard anhydrous cross-coupling conditions[2]. To achieve coupling, they rely on a "slow-release" mechanism . A mild aqueous base (e.g., K₃PO₄) is used to slowly hydrolyze the MIDA ligand in situ, revealing the transient free boronic acid. This keeps the steady-state concentration of the unstable alkylboronic acid extremely low, effectively preventing protodeboronation while continuously feeding the palladium catalytic cycle[3]. Alternatively, primary B-alkyl MIDA boronates can undergo direct sp³-sp² coupling without hydrolysis by utilizing Ag₂O, which uniquely activates the MIDA complex[4].

G Diox 1,3,2-Dioxaborinane (sp² Boron) Base1 Aqueous Base (Rapid 'Ate' Formation) Diox->Base1 Direct Activation MIDA MIDA Boronate (sp³ Boron) Base2 Aqueous Base (Slow Hydrolysis) MIDA->Base2 Rate-Limiting Step Ate Boronate 'Ate' Complex (Active sp³ Species) Base1->Ate FreeBA Free Boronic Acid (Transient sp²) Base2->FreeBA MIDA Cleavage FreeBA->Base1 Trans Transmetalation Ate->Trans Fast Pd Pd(II)-Aryl Halide Pd->Trans Prod Cross-Coupled Alkyl-Aryl Product Trans->Prod Reductive Elimination (Ligand Dependent)

Mechanistic pathways of 1,3,2-dioxaborinanes vs MIDA boronates in Suzuki-Miyaura coupling.

Comparative Performance Metrics

The following table synthesizes the quantitative and qualitative performance differences between the two reagent classes to guide synthetic planning.

Performance Parameter2-(2-Phenylpropyl)-1,3,2-dioxaborinanePrimary Alkyl MIDA Boronate
Boron Hybridization sp² (Trigonal Planar)sp³ (Tetrahedral, N→B dative bond)
Benchtop Stability High (Stable to standard storage)Indefinite (Immune to oxidation/hydrolysis under air)[3]
Transmetalation Kinetics Moderate to Fast (Direct base activation)Zero under anhydrous conditions; requires slow hydrolysis[2]
Iterative Cross-Coupling Limited (Requires orthogonal protecting groups)Excellent (Gold standard for ICC via phase-switching)[2]
β-Hydride Elimination Risk High (Requires specialized bulky ligands)High (Mitigated by slow-release or Ag₂O activation)[4]
Atom Economy Higher (Lower molecular weight protecting group)Lower (MIDA ligand adds significant mass)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind the experimental conditions.

Protocol A: Direct sp³-sp² Coupling of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane

Objective: Maximize reductive elimination speed to outcompete β-hydride elimination of the 2-phenylpropyl chain.

  • Reagent Assembly: In a nitrogen-filled glovebox, combine 2-(2-Phenylpropyl)-1,3,2-dioxaborinane (1.2 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and K₂CO₃ (3.0 equiv) in a Schlenk flask.

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1, 0.2 M).

    • Causality: The trace water is critical. It dissolves the K₂CO₃ to generate the hydroxide/carbonate species necessary to attack the sp² boron and form the reactive boronate "ate" complex.

  • Thermal Activation: Heat the reaction to 85 °C for 12 hours.

    • Causality: RuPhos is explicitly chosen for this alkyl coupling. Its extreme steric bulk forces the Pd(II) intermediates into a conformation that dramatically accelerates reductive elimination. This kinetic push ensures the C-C bond forms before the palladium can migrate along the alkyl chain via β-hydride elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Slow-Release Coupling of Alkyl MIDA Boronates

Objective: Utilize kinetic matching to prevent protodeboronation of the unstable alkylboronic acid.

  • Reagent Assembly: Combine the Alkyl MIDA boronate (1.5 equiv), aryl chloride (1.0 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (7.5 equiv) in a reaction vial.

  • Solvent Addition: Add a precisely measured solvent mixture of Dioxane/H₂O (5:1, 0.07 M).

    • Causality (Self-Validating System): The 5:1 Dioxane/H₂O ratio acts as a strict kinetic regulator. It ensures the rate of MIDA hydrolysis exactly matches the rate of the palladium catalytic cycle. If hydrolysis is too fast (e.g., using 1:1 H₂O), the free alkylboronic acid accumulates and decomposes; if too slow, the catalyst starves and degrades[3].

  • Thermal Activation: Heat to 60 °C for 24 hours.

  • Alternative Direct Coupling: If hydrolysis must be avoided, replace K₃PO₄/H₂O with anhydrous Ag₂O (1.5 equiv) in THF at 80 °C. Ag₂O directly activates the MIDA boronate for transmetalation without generating a free boronic acid intermediate[4].

Strategic Selection Guide

  • Select 2-(2-Phenylpropyl)-1,3,2-dioxaborinane when executing straightforward, single-step cross-couplings where atom economy is a priority. The reduced steric hindrance of the 1,3,2-dioxaborinane ring (compared to Bpin) offers a kinetic advantage during transmetalation[1], making it highly effective when paired with bulky Buchwald ligands like RuPhos.

  • Select MIDA Boronates when designing complex, multi-step syntheses that require Iterative Cross-Coupling (ICC). Because the MIDA group is completely unreactive under anhydrous Suzuki conditions, you can selectively couple an unprotected boronic acid on the same molecule, then deprotect the MIDA group in a subsequent step to continue the synthesis[2].

References

  • Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides Source: Organic Letters - ACS Publications URL
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: PMC - NIH URL
  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis Source: PMC - NIH URL
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates Source: PMC - NIH URL

Sources

Safety & Regulatory Compliance

Safety

2-(2-Phenylpropyl)-1,3,2-dioxaborinane proper disposal procedures

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of organoboron compounds. 2-(2-Phenylpropyl)-1,3,2-dioxaborinane is a cyclic boronic ester widely utilized in palladiu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of organoboron compounds. 2-(2-Phenylpropyl)-1,3,2-dioxaborinane is a cyclic boronic ester widely utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1]. While highly valuable for carbon-carbon bond formation, the post-reaction disposal of this compound and its derivatives requires strict adherence to chemical safety protocols to prevent fugitive emissions, uncontrolled hydrolysis, and regulatory non-compliance[2].

This guide provides a self-validating, step-by-step operational protocol for the safe quenching, segregation, and disposal of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane waste.

Physicochemical & Hazard Profile

Understanding the physical and chemical nature of a compound is the foundational step in designing an effective disposal protocol. The reactivity of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane is centered around its carbon-boron bond and the dioxaborinane ring, which is susceptible to hydrolytic cleavage[1].

PropertyValue
Chemical Name 2-(2-Phenylpropyl)-1,3,2-dioxaborinane
CAS Number 86290-27-9
Molecular Weight 204.08 g/mol
Physical State Colorless to pale yellow oil / low-melting solid
Solubility Soluble in Et₂O, THF, DCM, Toluene; Limited in H₂O
Hydrolysis Products 1,3-Propanediol, 2-Phenylpropylboronic acid

Chemical Reactivity & Causality in Disposal

Why do we quench boronic esters before disposal? Boronic esters are generally more stable than their corresponding boronic acids; however, they are not completely inert. In the presence of ambient moisture or when mixed indiscriminately into aqueous waste carboys, the 1,3,2-dioxaborinane ring undergoes slow, uncontrolled hydrolysis[1]. This process releases 1,3-propanediol and 2-phenylpropylboronic acid.

If this hydrolysis occurs inside a sealed waste container that also contains incompatible chemicals—such as strong oxidants (e.g., hydrogen peroxide) frequently used to oxidize boronates to alcohols[3]—it can trigger an exothermic degradation. This leads to dangerous over-pressurization of the waste vessel. Therefore, controlled quenching prior to waste segregation is a mandatory operational standard to ensure chemical stability.

Workflow: Post-Reaction Quenching & Waste Segregation

G Start Crude Reaction Mixture (Boronic Ester + Catalyst) Quench Controlled Quenching (Add 1M NaOH or NH4Cl) Start->Quench Dilute & Cool Phase Liquid-Liquid Extraction (Aqueous vs. Organic) Quench->Phase Transfer to Sep Funnel Org Organic Phase (Solvents, Diols, Organics) Phase->Org Extract Aq Aqueous Phase (Borate Salts, Water) Phase->Aq Extract WasteOrg Non-Halogenated Organic Waste Stream Org->WasteOrg Consolidate WasteAq Aqueous Waste Stream (pH Adjusted to 6-8) Aq->WasteAq Neutralize

Workflow for the quenching and segregation of boronic ester reaction waste.

Step-by-Step Operational Protocol for Disposal

This methodology ensures that all reactive boron species are neutralized and safely partitioned before entering the laboratory's primary waste streams.

Step 1: Controlled Quenching
  • Dilution : Transfer the crude reaction mixture containing residual 2-(2-Phenylpropyl)-1,3,2-dioxaborinane to a suitably sized round-bottom flask. Dilute with a compatible extraction solvent (e.g., tert-butyl methyl ether or ethyl acetate)[3].

  • Temperature Control : Cool the flask in an ice-water bath (0–5 °C) to manage any exothermic heat generated during neutralization.

  • Hydrolysis : Dropwise, add an equal volume of 1M NaOH or saturated aqueous NH₄Cl. Stir vigorously for 30–60 minutes to ensure complete hydrolysis of the dioxaborinane ring and the quenching of any residual metal catalysts[3].

Step 2: Phase Separation
  • Transfer the quenched biphasic mixture to a separatory funnel.

  • Allow the layers to separate completely.

    • Self-Validation Check : Ensure a sharp, distinct phase boundary is visible. Emulsions indicate incomplete quenching or excessive salt concentration; if observed, add a small volume of brine to break the emulsion and validate the separation.

  • The organic phase will contain the cleaved organic fragments, 1,3-propanediol, and the extraction solvent. The aqueous phase will contain borate salts and inorganic byproducts[3].

Step 3: Waste Segregation and Collection
  • Organic Waste : Drain the organic layer into a designated, clearly labeled "Non-Halogenated Organic Waste" container[2]. (Note: If halogenated solvents like dichloromethane were used in the reaction, this must be routed to "Halogenated Organic Waste" instead).

  • Aqueous Waste : Drain the aqueous layer into a temporary beaker.

    • Self-Validation Check : Verify the pH is between 6 and 8 using indicator paper. Adjust with dilute acid or base if necessary, then transfer to the "Aqueous Hazardous Waste" container[2].

Regulatory Compliance & Storage

Under standard EPA Resource Conservation and Recovery Act (RCRA) guidelines, laboratories operating as Small or Large Quantity Generators (SQG/LQG) must adhere to strict accumulation rules to avoid operating as an unpermitted disposal facility[4].

  • Labeling Integrity : Never use abbreviations, trade names, or chemical formulas. Waste containers must be explicitly labeled with all constituents (e.g., "Waste: Ethyl Acetate, 1,3-Propanediol, Borate Salts, Water") and must bear a visible accumulation start date[2].

  • Containment : Store all waste carboys in secondary containment bins to prevent fugitive releases. Keep them below eye level and away from direct sunlight or heat sources[2].

  • Evaporation Prohibition : Evaporation is strictly prohibited as a method of disposal[2]. All liquids must be captured and processed through your institution's Environmental Health and Safety (EHS) department or a licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

References

  • Title : Steps in Complying with Regulations for Hazardous Waste Source : US Environmental Protection Agency (EPA) URL : [Link]

  • Title : Hazardous Waste Disposal Guide Source : Northwestern University Research Safety URL : [Link]

  • Title : Homologation of Boronic Esters with Lithiated Epoxides (Procedure for boronic ester handling) Source : Organic Syntheses URL : [Link]

Sources

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